Roxifiban
Description
See also: Roxifiban Acetate (active moiety of).
Structure
2D Structure
3D Structure
Properties
CAS No. |
170902-47-3 |
|---|---|
Molecular Formula |
C21H29N5O6 |
Molecular Weight |
447.5 g/mol |
IUPAC Name |
methyl (2S)-2-(butoxycarbonylamino)-3-[[2-[(5R)-3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]amino]propanoate |
InChI |
InChI=1S/C21H29N5O6/c1-3-4-9-31-21(29)25-17(20(28)30-2)12-24-18(27)11-15-10-16(26-32-15)13-5-7-14(8-6-13)19(22)23/h5-8,15,17H,3-4,9-12H2,1-2H3,(H3,22,23)(H,24,27)(H,25,29)/t15-,17+/m1/s1 |
InChI Key |
IRAXRQFCCSHQDX-WBVHZDCISA-N |
Isomeric SMILES |
CCCCOC(=O)N[C@@H](CNC(=O)C[C@H]1CC(=NO1)C2=CC=C(C=C2)C(=N)N)C(=O)OC |
Canonical SMILES |
CCCCOC(=O)NC(CNC(=O)CC1CC(=NO1)C2=CC=C(C=C2)C(=N)N)C(=O)OC |
Appearance |
Solid powder |
Other CAS No. |
170902-47-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Roxifiban; DMP754; DMP 754; DMP-754; |
Origin of Product |
United States |
Foundational & Exploratory
Roxifiban's Mechanism of Action as a GPIIb/IIIa Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Roxifiban is a prodrug that undergoes in vivo hydrolysis to its active metabolite, XV459, a potent and selective antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[1] This receptor represents the final common pathway for platelet aggregation, regardless of the initial agonist. By competitively inhibiting the binding of fibrinogen to GPIIb/IIIa, XV459 effectively blocks platelet aggregation and thrombus formation. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanism of Action: GPIIb/IIIa Inhibition
The primary mechanism of action of this compound lies in the activity of its metabolite, XV459, which acts as a direct and competitive antagonist of the GPIIb/IIIa receptor.
From Prodrug to Active Metabolite: this compound (DMP754) is an ester prodrug designed for oral administration. Following absorption, it is rapidly and completely hydrolyzed by blood and liver esterases to its active carboxylic acid form, XV459.[2] This conversion is a critical step in its pharmacological activity.
Targeting the Final Common Pathway: The GPIIb/IIIa receptor, an integrin found on the surface of platelets, is the key mediator of platelet aggregation.[2] Upon platelet activation by various agonists (e.g., ADP, collagen, thrombin), the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind soluble fibrinogen. Fibrinogen molecules then bridge adjacent platelets, leading to the formation of a platelet aggregate. XV459 specifically binds to the GPIIb/IIIa receptor, preventing the binding of fibrinogen and other ligands, thereby inhibiting platelet aggregation.[1][3] This action is independent of the agonist that initiates platelet activation, making it a broadly effective antiplatelet agent.[1][2]
Signaling Pathway of GPIIb/IIIa-Mediated Platelet Aggregation and Inhibition by XV459
Caption: GPIIb/IIIa signaling and this compound's inhibitory action.
Quantitative Analysis of this compound's Efficacy
The potency of XV459 has been quantified through various in vitro and ex vivo studies. The following tables summarize key quantitative data, providing a comparative perspective on its efficacy.
Table 1: In Vitro Inhibition of Platelet Aggregation by XV459
| Agonist | Concentration | IC50 (µM) | Species | Reference |
| ADP | 100 µmol/L | 0.024 - 0.032 | Human, Dog | [2] |
| Various | N/A | 0.030 - 0.05 | N/A | [1] |
| ADP | 20 µM | 0.027 | Human | [4] |
Table 2: Binding Affinity of XV459 to GPIIb/IIIa Receptors
| Platelet State | Dissociation Constant (Kd) (nmol/L) | Species | Reference |
| Resting and Activated | 1 - 2 | Human | [1] |
| Resting and Activated | 0.8 - 2.5 | Human, Baboon, Dog | [3] |
Table 3: Comparative Potency of XV459 and Other GPIIb/IIIa Inhibitors
| Assay | Compound | IC50 (nM) | Reference |
| ADP-induced Aggregation | This compound (XV459) | 27 | [4] |
| Orbofiban | 105 | [4] | |
| Abciximab | 74 | [4] | |
| Tirofiban | 55 | [4] | |
| Eptifibatide | 238 | [4] | |
| Inhibition of ³H-XV459 Binding | This compound (XV459) | ~1 | [2] |
| Orbofiban (active form) | >100 | [2] | |
| Sibrafiban (active form) | >100 | [2] | |
| SR121566 (active form) | >1000 | [2] |
Key Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of standardized experimental protocols. Detailed methodologies for the key assays are provided below.
Light Transmittance Aggregometry (LTA)
This assay measures the extent of platelet aggregation in platelet-rich plasma (PRP) by detecting changes in light transmission.
Methodology:
-
Blood Collection: Whole blood is drawn from subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
PRP and PPP Preparation: Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature. The remaining blood is then centrifuged at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain platelet-poor plasma (PPP).
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted, typically to 2.5 x 10⁸ platelets/mL, using autologous PPP.
-
Assay Procedure:
-
Aliquots of PRP are placed in siliconized glass cuvettes with a stir bar and warmed to 37°C in an aggregometer.
-
The instrument is calibrated with PRP (0% transmission) and PPP (100% transmission).
-
The test compound (XV459 at various concentrations) or vehicle is added to the PRP and incubated for a specified time (e.g., 10 minutes).
-
A platelet agonist (e.g., ADP, collagen) is added to induce aggregation.
-
The change in light transmittance is recorded for a set period (e.g., 5-10 minutes) as platelets aggregate.
-
-
Data Analysis: The maximum percentage of aggregation is determined, and IC50 values are calculated from the concentration-response curves.
Fibrinogen Binding Assay using Flow Cytometry
This method quantifies the binding of fibrinogen to activated platelets, providing a direct measure of GPIIb/IIIa receptor occupancy and function.
Methodology:
-
Blood Collection: Whole blood is collected into tubes containing an anticoagulant that preserves physiological calcium levels, such as hirudin.
-
Sample Preparation:
-
Aliquots of whole blood are incubated with a fluorescently labeled anti-fibrinogen antibody or fluorescently labeled fibrinogen.
-
The test compound (XV459 at various concentrations) or vehicle is added.
-
A platelet agonist (e.g., ADP, TRAP) is added to stimulate platelet activation and subsequent fibrinogen binding.
-
The reaction is stopped by adding a fixative (e.g., paraformaldehyde).
-
-
Flow Cytometric Analysis:
-
Samples are analyzed on a flow cytometer.
-
Platelets are identified based on their forward and side scatter characteristics.
-
The fluorescence intensity of the platelet population is measured, which is proportional to the amount of bound fibrinogen.
-
-
Data Analysis: The percentage of platelets positive for fibrinogen binding or the mean fluorescence intensity is determined. Inhibition curves are generated to calculate the IC50 of the test compound.
Canine Model of Electrolytically-Induced Carotid Artery Thrombosis
This in vivo model is used to assess the antithrombotic efficacy of compounds in a setting that mimics arterial thrombosis.
Methodology:
-
Animal Preparation: Anesthetized dogs are instrumented for monitoring of blood pressure, heart rate, and carotid artery blood flow.
-
Drug Administration: this compound (DMP754) or its active form (XV459) is administered intravenously or orally at various doses.
-
Thrombosis Induction:
-
A segment of the carotid artery is isolated.
-
An anodal electrode is inserted into the artery to deliver a constant electrical current (e.g., 200-300 µA) to the intimal surface. This injury stimulates platelet adhesion and aggregation, leading to thrombus formation.
-
-
Monitoring and Endpoint Measurement:
-
Carotid artery blood flow is continuously monitored. The primary endpoint is the time to occlusion (cessation of blood flow).
-
At the end of the experiment, the thrombotic segment of the artery can be excised, and the thrombus weight can be measured.
-
-
Data Analysis: The time to occlusion and thrombus weight in the drug-treated groups are compared to a vehicle-treated control group to determine the antithrombotic efficacy.
Experimental Workflow for Assessing this compound's Efficacy
Caption: Workflow for evaluating this compound's antiplatelet efficacy.
Clinical Implications and Concluding Remarks
This compound, through its active metabolite XV459, demonstrates potent and specific inhibition of the GPIIb/IIIa receptor. The quantitative data highlight its high affinity and efficacy in preventing platelet aggregation, with a potency that is comparable or superior to other agents in its class. The distinct binding profile of XV459, characterized by a high affinity for both resting and activated platelets and a relatively slow dissociation rate, suggested the potential for a prolonged duration of antiplatelet effect in vivo.[2]
However, despite promising preclinical and early clinical data, the development of oral GPIIb/IIIa inhibitors, including this compound, was met with challenges in later-stage clinical trials. Some studies raised concerns about a paradoxical activation of platelets and an increase in adverse events with long-term use.[5][6] For instance, the ROCKET-I platelet substudy observed a paradoxical late activation of GPIIb/IIIa expression when this compound was used without aspirin.[6]
The comprehensive data and methodologies presented in this guide underscore the rigorous preclinical and early clinical evaluation of this compound. While its journey did not culminate in clinical approval, the study of this compound has contributed valuable knowledge to the field of antiplatelet therapy and the complexities of long-term GPIIb/IIIa inhibition. The experimental frameworks detailed herein remain relevant for the evaluation of novel antiplatelet agents.
References
- 1. Intravenous and oral antithrombotic efficacy of the novel platelet GPIIb/IIIa antagonist this compound (DMP754) and its free acid form, XV459 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet GPIIb/IIIa binding characteristics of small molecule RGD mimetic: distinct binding profile for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Effects of this compound on platelet aggregation and major receptor expression in patients with coronary artery disease for the this compound Oral Compound Kinetics Evaluation Trial-I (ROCKET-I Platelet Substudy) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of XV459: A Technical Guide to the Active Metabolite of Roxifiban
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the pharmacology of XV459, the active metabolite of the prodrug Roxifiban. XV459 is a potent and selective non-peptide antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor, a key mediator of platelet aggregation. This document details the mechanism of action, pharmacokinetics, and pharmacodynamics of XV459, supported by quantitative data from in vitro and in vivo studies. Detailed experimental protocols for key assays are provided, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams. This guide is intended to be a comprehensive resource for researchers and professionals involved in the fields of pharmacology, hematology, and cardiovascular drug development.
Introduction
Platelet aggregation is a critical process in the pathophysiology of arterial thrombosis, which underlies acute coronary syndromes, ischemic stroke, and peripheral artery disease. The final common pathway of platelet aggregation is the binding of fibrinogen to the activated glycoprotein (GP) IIb/IIIa receptor (also known as integrin αIIbβ3) on the platelet surface. Consequently, antagonism of this receptor is a highly effective strategy for inhibiting platelet aggregation and preventing thrombotic events.
This compound is an orally administered ester prodrug that undergoes rapid and complete hydrolysis in the body to its active metabolite, XV459.[1] XV459 is a potent and specific inhibitor of the GP IIb/IIIa receptor.[2] This guide will focus on the pharmacological properties of XV459.
Mechanism of Action
XV459 is a competitive antagonist of the GP IIb/IIIa receptor. It binds with high affinity to the receptor, preventing the binding of fibrinogen and other ligands, thereby inhibiting platelet aggregation.[2] XV459 has been shown to have a high affinity for both resting and activated platelets and exhibits a relatively slow rate of dissociation.[2]
Signaling Pathway of Platelet Activation and Inhibition by XV459
Platelet activation is initiated by various agonists such as adenosine diphosphate (ADP), thrombin, and collagen. This activation leads to a conformational change in the GP IIb/IIIa receptor, increasing its affinity for fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a platelet aggregate. XV459 intervenes at this final, crucial step.
Data Presentation
In Vitro Potency of XV459
The potency of XV459 has been evaluated in various in vitro assays. The following table summarizes key quantitative data.
| Parameter | Value | Species | Assay | Reference |
| IC50 (Platelet Aggregation) | 0.030 - 0.05 µmol/L | Human | Light Transmittance Aggregometry (various agonists) | [2] |
| Kd (GP IIb/IIIa Binding) | 1 - 2 nmol/L | Human | Radioligand Binding Assay | [2] |
Pharmacokinetic Parameters of XV459 in Humans (Following Oral this compound Administration)
The pharmacokinetics of XV459 have been studied in healthy volunteers. The drug exhibits non-linear pharmacokinetics, with systemic exposure plateauing at higher doses of the prodrug, this compound.[1]
| This compound Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| 0.5 mg | Data not available | Data not available | Data not available |
| 1.0 mg | Data not available | Data not available | Data not available |
| > 1.0 mg | Exposure plateaus | Data not available | Data not available |
Note: Specific Cmax, Tmax, and AUC values from a single consolidated table in the search results are not available. The data indicates a dose-dependent increase up to 1.0 mg, with exposure plateauing at higher doses.[1]
In Vivo Efficacy of this compound/XV459 in a Canine Model of Arterial Thrombosis
The antithrombotic efficacy of this compound and XV459 has been demonstrated in canine models.
| Compound | Dose | Route | Efficacy | Reference |
| This compound (DMP754) | 0.3 - 0.4 mg/kg | Oral | Maximal antithrombotic efficacy | [2] |
| XV459 | 0.1 mg/kg | IV | Maximal antithrombotic efficacy | [2] |
Experimental Protocols
Radioligand Binding Assay for GP IIb/IIIa Receptor
This protocol describes a competitive binding assay to determine the affinity of XV459 for the GP IIb/IIIa receptor on human platelets.
References
- 1. Safety, tolerability, pharmacokinetics, and time course of pharmacologic response of the active metabolite of this compound, XV459, a glycoprotein IIb/IIIa antagonist, following oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intravenous and oral antithrombotic efficacy of the novel platelet GPIIb/IIIa antagonist this compound (DMP754) and its free acid form, XV459 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Affinity and Kinetics of Roxifiban with Platelet Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of roxifiban, a non-peptide antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, with its target on human platelets. The following sections detail the quantitative binding affinity and kinetics, the experimental methodologies used for their determination, and the underlying mechanism of action.
Core Data Presentation
The binding affinity and kinetic parameters of this compound and its active metabolite, XV459, for the platelet GPIIb/IIIa receptor have been determined through various in vitro studies. This data is crucial for understanding the drug's potency and duration of action.
Binding Affinity of this compound and its Active Metabolite (XV459)
| Compound | Assay Type | Target | Parameter | Value | Reference |
| This compound (XV459) | Radioligand Binding | Resting Platelets | Kd | 1 to 2 nmol/L | [1] |
| This compound (XV459) | Radioligand Binding | Activated Platelets | Kd | 1 to 2 nmol/L | [1] |
| This compound (XV459) | Radioligand Binding | Activated Human Platelets | Kd | 0.0008 to 0.0025 μmol/L | [2] |
In Vitro Inhibition of Platelet Function by this compound (XV459)
| Compound | Assay Type | Agonist | Parameter | Value | Reference |
| This compound (XV459) | Platelet Aggregation | Various | IC50 | 0.030 to 0.05 μmol/L | [1] |
| This compound (XV459) | 125I-Fibrinogen Binding | - | IC50 | Lower than other GPIIb/IIIa antagonists | [3] |
This compound's active form, XV459, demonstrates high-affinity binding to both resting and activated platelets.[1] This is a distinguishing feature compared to some other oral GPIIb/IIIa antagonists.[3] The potency of XV459 is further highlighted by its low nanomolar dissociation constant (Kd) and its effective inhibition of platelet aggregation and fibrinogen binding at sub-micromolar concentrations.[1][2]
Kinetics of this compound Binding
A key characteristic of this compound is its relatively slow rate of dissociation from the GPIIb/IIIa receptor. This prolonged receptor occupancy is believed to contribute to its sustained antiplatelet effects.[3][4] In contrast, other oral GPIIb/IIIa antagonists like orbofiban and sibrafiban have been associated with faster dissociation rates.[3] This kinetic profile suggests that this compound may provide more consistent and durable inhibition of platelet function.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's interaction with platelet receptors.
Platelet Aggregation Inhibition Assay
This assay measures the ability of this compound to inhibit agonist-induced platelet aggregation in vitro.
Methodology:
-
Blood Collection: Whole blood is drawn from healthy human donors into tubes containing an anticoagulant (e.g., citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The whole blood is centrifuged at a low speed to separate the platelet-rich plasma from red and white blood cells.
-
Incubation with this compound: Aliquots of PRP are incubated with varying concentrations of this compound or its active form, XV459, for a specified period at 37°C. A vehicle control (without the drug) is also prepared.
-
Induction of Aggregation: A platelet agonist, such as adenosine diphosphate (ADP) or collagen, is added to the PRP to induce aggregation.
-
Measurement of Aggregation: Platelet aggregation is measured using a light transmission aggregometer. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. The change in light transmission is recorded over time.
-
Data Analysis: The percentage of platelet aggregation inhibition is calculated for each this compound concentration relative to the vehicle control. The IC50 value, the concentration of the drug that causes 50% inhibition of aggregation, is then determined.
Radioligand Binding Affinity Assay
This assay is used to determine the binding affinity (Kd) of this compound for the GPIIb/IIIa receptor.
Methodology:
-
Preparation of Platelets: Washed platelets are prepared from human blood by centrifugation and resuspension in a suitable buffer.
-
Radioligand: A radiolabeled ligand that specifically binds to the GPIIb/IIIa receptor (e.g., 3H-XV459 or 125I-fibrinogen) is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the platelets in the presence of increasing concentrations of unlabeled this compound (the competitor).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free (unbound) radioligand. This is typically achieved by rapid vacuum filtration through a glass fiber filter, which traps the platelets with the bound radioligand.
-
Quantification of Radioactivity: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding of the radioligand is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The data is then analyzed using non-linear regression to determine the Ki (inhibition constant) or IC50 of this compound, from which the Kd can be calculated.
Flow Cytometry Analysis of Platelet Activation Markers
Flow cytometry is employed to assess the effect of this compound on the expression of platelet activation markers.
Methodology:
-
Blood Sample Preparation: Whole blood is collected in an anticoagulant.
-
Incubation with this compound and Agonist: Aliquots of whole blood are incubated with this compound or vehicle control, followed by stimulation with a platelet agonist (e.g., ADP).
-
Antibody Staining: The blood samples are then incubated with fluorescently labeled monoclonal antibodies specific for platelet activation markers, such as P-selectin (CD62P) or the activated form of GPIIb/IIIa (PAC-1). A fluorescently labeled antibody against a general platelet marker (e.g., CD41) is also included to identify the platelet population.
-
Fixation: The samples are fixed with a reagent like paraformaldehyde to stop the reaction and preserve the cells.
-
Flow Cytometry Acquisition: The stained samples are analyzed on a flow cytometer. The instrument uses lasers to excite the fluorochromes and detectors to measure the emitted light from individual cells.
-
Data Analysis: The platelet population is identified (gated) based on its characteristic forward and side scatter properties and positive staining for the platelet-specific marker. The percentage of platelets expressing the activation marker and the mean fluorescence intensity are quantified for each condition.
Mechanism of Action and Signaling Pathways
This compound acts as a direct and competitive antagonist of the GPIIb/IIIa receptor, which is the final common pathway for platelet aggregation.[2]
References
- 1. Platelet Isolation and Activation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Platelet GPIIb/IIIa binding characteristics of small molecule RGD mimetic: distinct binding profile for this compound - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Studies on the Antithrombotic Effects of Roxifiban: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thromboembolic disorders remain a leading cause of morbidity and mortality worldwide. While traditional antiplatelet agents like aspirin and ticlopidine are widely used, their efficacy is limited as they do not inhibit all pathways of platelet activation[1]. This has driven the search for more effective therapies. Roxifiban (DMP754) is a potent, orally available antiplatelet agent that acts as a specific antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor[1][2]. This receptor represents the final common pathway for platelet aggregation, making it a critical target for comprehensive antithrombotic therapy[3].
This compound is a prodrug that undergoes rapid in-vivo hydrolysis to its active acid form, XV459[1][3][4]. Preclinical studies have demonstrated its potent antithrombotic effects and a distinct pharmacological profile compared to other oral GPIIb/IIIa inhibitors, suggesting significant potential in the prevention and treatment of thromboembolic diseases[1][5]. This technical guide provides an in-depth summary of the preclinical data on this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used in its evaluation.
Mechanism of Action
The primary mechanism of action of this compound's active metabolite, XV459, is the direct and specific inhibition of the platelet GPIIb/IIIa receptor.
-
Final Common Pathway: Various agonists, including ADP, collagen, and thrombin, can trigger platelet activation. This activation leads to a conformational change in the GPIIb/IIIa receptor, enabling it to bind adhesive proteins, most notably fibrinogen[3].
-
Inhibition of Aggregation: Fibrinogen molecules cross-link adjacent platelets, leading to the formation of a platelet aggregate or thrombus. By binding to the GPIIb/IIIa receptor, XV459 physically blocks the binding of fibrinogen, thereby inhibiting platelet aggregation regardless of the initial stimulus[1][3].
-
Binding Characteristics: XV459 exhibits a high affinity for both resting and activated platelets, with a dissociation constant (Kd) of 1 to 2 nmol/L[1]. A key characteristic is its relatively slow rate of dissociation from the receptor, which suggests a prolonged duration of antiplatelet effect in vivo. This profile is distinct from other oral GPIIb/IIIa antagonists like orbofiban and sibrafiban, which have faster dissociation rates[6].
Pharmacokinetics: Prodrug Conversion
This compound (DMP754) is an ester prodrug designed to enhance oral bioavailability. Following oral administration, it is rapidly absorbed and converted via hydrolysis to its pharmacologically active free-acid form, XV459[1][4]. This efficient conversion ensures that sustained systemic exposure to the active antagonist is achieved[4]. In canine models, this compound demonstrated an oral bioavailability of 20.8%[1].
Preclinical Efficacy Data
In Vitro Studies
Ex vivo and in vitro studies have established the high potency of this compound in inhibiting platelet function. The active form, XV459, potently blocks platelet aggregation induced by various agonists with an IC₅₀ value between 0.030 to 0.05 µmol/L[1][3]. Comparative studies have highlighted its superior potency over other GPIIb/IIIa antagonists.
| Parameter | This compound (XV459) | Orbofiban | Sibrafiban | SR121566 | Source |
| Inhibition of ¹²⁵I-Fibrinogen Binding (IC₅₀) | 5-10 fold more potent | - | - | - | [6] |
| Inhibition of Platelet Aggregation (IC₅₀) | 0.030 - 0.05 µmol/L | - | - | - | [1][3] |
| Thrombus Formation (>20 platelets) on Collagen | Abrogated at 60 nM | Not effective at 500 nM | - | - | [5] |
| Large Thrombus Formation (≥150 platelets) on Collagen | Abrogated at 60 nM | Inhibited at 500 nM | - | - | [5] |
Experimental Protocols: In Vitro Assays
-
Platelet Aggregation Inhibition: Platelet-rich plasma is treated with varying concentrations of the antagonist. Aggregation is then induced by adding an agonist (e.g., 10 µM ADP) and measured using light aggregometry. The concentration required for 50% inhibition (IC₅₀) is determined[4][7].
-
Fibrinogen Binding Assay: Activated human platelets are incubated with the antagonist and ¹²⁵I-labeled fibrinogen. The amount of bound fibrinogen is measured to determine the antagonist's ability to inhibit receptor binding, with potency expressed as an IC₅₀ value[6].
-
Flow-Based Thrombosis Model: Heparinized whole blood is perfused over a collagen I-coated surface at a defined shear rate (e.g., 1,500/s). The formation and size of platelet thrombi on the surface are quantified using microscopy, providing a dynamic measure of anti-platelet efficacy[5].
In Vivo Animal Studies
The antithrombotic efficacy of this compound has been validated in well-established canine models of arterial thrombosis. These studies demonstrate maximal efficacy at low intravenous and oral doses.
| Model | Drug/Dose | Route | Antithrombotic Efficacy | Source |
| Electrolytic Injury (Carotid/Coronary Artery) | This compound/XV459 (0.1 mg/kg) | IV | 100% prevention of occlusive thrombosis | [1] |
| This compound/XV459 (0.3-0.4 mg/kg) | PO | 100% prevention of occlusive thrombosis | [1] | |
| Folts' Model (Femoral Artery CFRs) | This compound/XV459 (<0.1 mg/kg) | IV or PO | Abolished cyclic flow reductions (ED₉₀₋₁₀₀) | [1] |
A key study directly compared the efficacy of this compound with standard antithrombotic agents in the canine electrolytic injury model, demonstrating its superior protective effects.
| Treatment | Dose/Regimen | Incidence of Occlusive Thrombosis | Source |
| This compound (DMP754) | 0.3-0.4 mg/kg PO | 0% | [1] |
| Aspirin | 10 mg/kg PO for 2 days | Not reduced vs. control | [1] |
| Heparin | 10 IU/kg IV bolus + 90 IU/kg infusion | Not reduced vs. control | [1] |
| Ticlopidine | 300 mg/kg PO for 3 days | Not reduced vs. control | [1] |
Experimental Protocols: In Vivo Models
-
Canine Electrolytic Injury Model: This model induces severe arterial injury. Anesthetized dogs are surgically prepared to expose a carotid or coronary artery. A 200-µA anodal current is applied to the external surface of the artery, inducing endothelial damage and leading to the formation of an occlusive thrombus. The efficacy of the drug, administered prior to injury, is measured by its ability to maintain blood flow and prevent occlusion[1].
-
Canine Folts' Model: This model simulates conditions of stenosis and recurrent thrombosis. The femoral artery of an anesthetized dog is clamped to create mechanical injury and a critical stenosis is applied. This results in the formation of platelet-rich thrombi that gradually occlude the vessel, followed by spontaneous dislodgement and restoration of flow, creating a pattern of "cyclic flow reductions" (CFRs). The efficacy of an antithrombotic agent is determined by its ability to abolish these CFRs[1][3].
References
- 1. Intravenous and oral antithrombotic efficacy of the novel platelet GPIIb/IIIa antagonist this compound (DMP754) and its free acid form, XV459 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - AdisInsight [adisinsight.springer.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Safety, tolerability, pharmacokinetics, and time course of pharmacologic response of the active metabolite of this compound, XV459, a glycoprotein IIb/IIIa antagonist, following oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative efficacy between the glycoprotein IIb/IIIa antagonists this compound and orbofiban in inhibiting platelet responses in flow models of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platelet GPIIb/IIIa binding characteristics of small molecule RGD mimetic: distinct binding profile for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of glycoprotein IIb/IIIa antagonists on platelet activation: development of a transfer method to mimic peak to trough receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Roxifiban's Antiplatelet Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roxifiban, an orally active prodrug of the potent glycoprotein (GP) IIb/IIIa antagonist XV459, has demonstrated significant antiplatelet activity in in vitro studies. This technical guide provides an in-depth overview of the in vitro characterization of this compound, focusing on its mechanism of action, quantitative data from key assays, and detailed experimental protocols. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals involved in the study of antiplatelet therapeutics.
Introduction
Platelet aggregation is a critical process in hemostasis and thrombosis. The activation of platelets leads to a conformational change in the GPIIb/IIIa receptor, enabling it to bind fibrinogen and von Willebrand factor, which in turn cross-links platelets to form an aggregate.[1] As a key mediator in the final common pathway of platelet aggregation, the GPIIb/IIIa receptor is a prime target for antiplatelet drugs.[2] this compound (DMP 754) is a methyl ester prodrug that is rapidly converted in the blood and liver to its active form, XV459.[2] This active metabolite is a non-peptide mimetic of the Arg-Gly-Asp (RGD) sequence, which competitively inhibits the binding of fibrinogen to the activated GPIIb/IIIa receptor, thereby blocking platelet aggregation.[2]
Mechanism of Action
This compound's antiplatelet effect is mediated by its active form, XV459, which acts as a direct and specific antagonist of the platelet GPIIb/IIIa receptor. The binding of XV459 to the GPIIb/IIIa receptor prevents the binding of fibrinogen, the primary ligand responsible for cross-linking platelets during aggregation.[2] This mechanism is independent of the agonist that triggers platelet activation, making this compound effective against a broad range of stimuli, including adenosine diphosphate (ADP), collagen, and thrombin receptor activating peptide (TRAP).[3][4]
A key characteristic of this compound's active form is its high affinity for both resting and activated platelets and a relatively slow dissociation rate.[2][3] This pharmacokinetic profile suggests the potential for a prolonged duration of antiplatelet effect in vivo.[2]
Quantitative Data
The in vitro potency of this compound has been quantified through various assays, primarily focusing on its ability to inhibit platelet aggregation and fibrinogen binding. The following tables summarize the key quantitative data.
Table 1: Inhibition of Platelet Aggregation (IC50 Values)
| Agonist | IC50 (µM) | Anticoagulant | Reference |
| ADP, Collagen, etc. | 0.030 - 0.05 | Not Specified | [3] |
IC50 (half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: GPIIb/IIIa Receptor Binding Affinity
| Parameter | Value | Ligand | Reference |
| Kd (nmol/L) | 1 - 2 | Not Specified | [3] |
Kd (dissociation constant) is a measure of the affinity of a ligand for its receptor. A lower Kd indicates a higher affinity.
Table 3: Inhibition of 125I-Fibrinogen Binding to Activated Platelets
| Compound | Relative Potency vs. Others | Reference |
| This compound (active form) | 5 – 10 fold greater potency | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro characterization of antiplatelet agents. The following sections outline the protocols for key experiments used to evaluate this compound's activity.
Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit agonist-induced platelet aggregation in platelet-rich plasma (PRP).
Principle: Light transmission aggregometry is used to measure the change in light transmission through a suspension of PRP. As platelets aggregate, the turbidity of the suspension decreases, allowing more light to pass through.
Materials:
-
Freshly drawn human whole blood collected in 3.2% sodium citrate.
-
Platelet agonists (e.g., ADP, collagen, TRAP).
-
This compound (or its active form, XV459) at various concentrations.
-
Platelet aggregometer.
-
Centrifuge.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP from red and white blood cells.[5]
-
Carefully collect the upper PRP layer.
-
-
Preparation of Platelet-Poor Plasma (PPP):
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to pellet the remaining platelets and cells.
-
The supernatant is the PPP, which is used to set the 100% aggregation baseline in the aggregometer.
-
-
Assay:
-
Pre-warm PRP aliquots to 37°C.
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 10 minutes).[2]
-
Place the PRP cuvette in the aggregometer and establish a baseline reading.
-
Add the platelet agonist (e.g., 10 µM ADP) to induce aggregation.[6]
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The percentage of aggregation is calculated relative to the PPP baseline.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Fibrinogen Binding Assay
This assay directly measures the ability of this compound to inhibit the binding of labeled fibrinogen to activated platelets.
Principle: Radiolabeled (e.g., 125I) or fluorescently labeled fibrinogen is incubated with activated platelets in the presence and absence of the test compound. The amount of bound fibrinogen is then quantified to determine the extent of inhibition.
Materials:
-
Gel-filtered platelets (GFP) or washed platelets.
-
125I-labeled fibrinogen.
-
Platelet agonists (e.g., ADP).
-
This compound (or its active form, XV459) at various concentrations.
-
Bovine serum albumin (BSA).
-
Centrifugation-based separation method or filtration.
-
Gamma counter.
Procedure:
-
Preparation of Gel-Filtered Platelets (GFP):
-
Prepare PRP as described previously.
-
Apply the PRP to a Sepharose column to separate platelets from plasma proteins.[2]
-
-
Assay:
-
In a microtiter plate or microcentrifuge tubes, combine GFP (e.g., 2x108 platelets/mL), CaCl2, and various concentrations of this compound or vehicle.[2]
-
Add 125I-fibrinogen and incubate for a short period (e.g., 10 minutes).[2]
-
Activate the platelets by adding an agonist (e.g., 20 µM ADP) and incubate for another 10 minutes.[2]
-
-
Separation and Quantification:
-
Separate the platelet-bound fibrinogen from the free fibrinogen by centrifugation through a dense BSA cushion or by rapid filtration.
-
Measure the radioactivity of the platelet pellet or the filter using a gamma counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the absence of an agonist).
-
Calculate the percentage of inhibition of specific fibrinogen binding for each this compound concentration.
-
Determine the IC50 value.
-
Flow Cytometry for Platelet Activation Markers
Flow cytometry can be used to assess the effect of this compound on the expression of platelet activation markers, such as P-selectin.
Principle: Fluorescently labeled antibodies against specific platelet surface markers are used to quantify their expression on individual platelets.
Materials:
-
Whole blood or PRP.
-
Fluorescently labeled antibodies (e.g., anti-P-selectin-FITC, anti-GPIIb/IIIa-PE).
-
Platelet agonists.
-
This compound.
-
Fixative solution (e.g., paraformaldehyde).
-
Flow cytometer.
Procedure:
-
Sample Preparation:
-
Incubate whole blood or PRP with this compound or vehicle.
-
Add a platelet agonist to stimulate the platelets.
-
-
Staining:
-
Add the fluorescently labeled antibodies to the samples and incubate in the dark.
-
-
Fixation:
-
Fix the samples with a fixative solution to stop the reaction and preserve the cells.
-
-
Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on their forward and side scatter characteristics.
-
Analyze the fluorescence intensity of the stained platelets to quantify the expression of the activation markers.
-
Conclusion
The in vitro characterization of this compound has consistently demonstrated its potent antiplatelet activity, which is attributed to the high-affinity and specific binding of its active metabolite, XV459, to the GPIIb/IIIa receptor. This leads to effective inhibition of platelet aggregation induced by various agonists. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and evaluation of this compound and other novel antiplatelet agents. The comprehensive data and methodologies presented herein are intended to support further research and development in the field of antithrombotic therapy.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Platelet GPIIb/IIIa binding characteristics of small molecule RGD mimetic: distinct binding profile for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intravenous and oral antithrombotic efficacy of the novel platelet GPIIb/IIIa antagonist this compound (DMP754) and its free acid form, XV459 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of glycoprotein IIb/IIIa antagonists on platelet activation: development of a transfer method to mimic peak to trough receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Antibody Activity by Platelet Aggregation [bio-protocol.org]
- 6. In vitro platelet aggregation assay [bio-protocol.org]
A Technical Guide to the Structure-Activity Relationship of Roxifiban and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the structure-activity relationship (SAR) of Roxifiban, an orally active, non-peptide antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor. This compound (DMP754) is a methyl ester prodrug, designed for oral administration, which is rapidly and completely converted by blood and liver esterases into its potent, free acid active form, XV459.[1][2] Understanding the specific structural determinants of its high affinity and slow dissociation rate is critical for the rational design of next-generation antithrombotic agents.
Mechanism of Action: Targeting the Final Common Pathway of Platelet Aggregation
The GPIIb/IIIa receptor, an integrin found on the surface of platelets, plays a pivotal role in hemostasis and thrombosis. Upon platelet activation by agonists such as ADP or thrombin, an "inside-out" signaling cascade induces a conformational change in the GPIIb/IIIa receptor, exposing its binding site for fibrinogen and other ligands containing the Arg-Gly-Asp (RGD) sequence.[3] Fibrinogen, being multivalent, can then cross-link adjacent platelets, leading to the formation of a platelet aggregate or thrombus.[3]
This compound, as an RGD mimetic, competitively inhibits the binding of fibrinogen to the activated GPIIb/IIIa receptor, thereby blocking the final common pathway of platelet aggregation, regardless of the initial activating stimulus.[1][4]
Core SAR: The Critical Role of the α-Carbon Substituent
The defining feature of the this compound series lies in the substitution at the α-carbon, adjacent to the carboxy terminal. This position serves as a crucial exosite for high-affinity binding to human platelets, directly influencing the drug's dissociation kinetics.[1][4] The structure-activity relationship within the isoxazoline analogs demonstrates that modifications at this site dramatically alter the residence time of the antagonist on the GPIIb/IIIa receptor.
An isoxazoline analog lacking any substitution at the α-carbon (XR299) exhibits a very rapid dissociation from platelets. In contrast, the introduction of an α-carbamate group, as seen in this compound, significantly prolongs the dissociation rate.[1] Further extension of this half-life is achieved by replacing the carbamate with sulfonamide substituents, as in compounds DMP802 and XV454.[1] This prolonged receptor occupancy is a key differentiator of this compound compared to other oral GPIIb/IIIa antagonists.[5][6]
Data Presentation: Table 1. SAR of α-Carbon Substituents in this compound Analogs
| Compound | α-Carbon Substituent | Platelet Dissociation Half-Life (t½) in minutes |
| XR299 | None | 0.1 – 0.2 |
| This compound (active form) | Carbamate | 8 |
| DMP802 | Sulfonamide | 32 |
| XV454 | Sulfonamide | 110 |
| Data sourced from Mousa et al. (2001).[1] |
Quantitative Potency and Comparative Binding Affinity
The active form of this compound (XV459) demonstrates superior potency in inhibiting ligand binding to the GPIIb/IIIa receptor compared to other orally active agents like Orbofiban, Sibrafiban, and SR121566.[1] Competitive binding assays reveal that this compound is significantly more effective at displacing various radiolabeled ligands, including its own tritiated form (³H-XV459), a cyclic RGD analog (³H-DMP728), and natural ligands like fibrinogen (¹²⁵I-Fibrinogen).[1] This high potency is a direct consequence of its distinct binding profile, characterized by high affinity for both resting and activated platelets and a slow dissociation rate (Koff).[1][4]
Data Presentation: Table 2. Comparative Inhibitory Potency (IC₅₀, nM) of GPIIb/IIIa Antagonists
| Antagonist (Active Form) | Inhibition of ³H-XV459 Binding | Inhibition of ³H-DMP728 Binding | Inhibition of ¹²⁵I-Fibrinogen Binding |
| This compound (XV459) | 0.5 ± 0.1 | 2.0 ± 0.5 | 4.0 ± 1.0 |
| Orbofiban | 400 ± 50 | 60 ± 10 | 20 ± 5 |
| Sibrafiban | 100 ± 20 | 15 ± 3 | 30 ± 8 |
| SR121566 | 80 ± 15 | 10 ± 2 | 25 ± 6 |
| IC₅₀ values represent the concentration required to inhibit 50% of radioligand binding. Data sourced from Mousa et al. (2001).[1] |
Experimental Protocols
This assay is fundamental for determining the binding affinity and IC₅₀ values of GPIIb/IIIa antagonists.
Methodology:
-
Platelet Preparation: Human platelets are isolated from whole blood via centrifugation and washed to remove plasma components. The final platelet concentration is adjusted to a standardized level (e.g., 1-2 x 10⁸ platelets/mL).
-
Competitive Incubation: A constant concentration of a radiolabeled ligand (e.g., ³H-XV459 for assessing homologous competition or ¹²⁵I-Fibrinogen for natural ligand competition) is incubated with the prepared platelets.
-
Addition of Antagonist: Varying concentrations of the unlabeled test antagonist (e.g., active forms of this compound, Orbofiban) are added to the mixture. The system is incubated to allow binding to reach equilibrium.
-
Separation: The reaction is terminated, and platelet-bound radioactivity is separated from the unbound (free) radioligand, typically by rapid filtration through a glass fiber filter or centrifugation through a silicone oil layer.
-
Quantification: The radioactivity retained on the filter or in the platelet pellet is measured using a scintillation counter.
-
Data Analysis: The concentration of the test antagonist that inhibits 50% of the specific binding of the radiolabeled ligand is calculated to determine the IC₅₀ value.
Flow cytometry is used to assess whether GPIIb/IIIa antagonists paradoxically activate platelets, a concern with some agents in this class.[7][8] The expression of surface markers like P-selectin (a marker of degranulation) and the binding of fluorescently labeled fibrinogen are measured.
Methodology:
-
Blood Collection: Whole blood is collected into an anticoagulant that preserves physiological calcium concentrations, such as hirudin.[7]
-
Dosing: The blood sample is incubated with the GPIIb/IIIa antagonist (e.g., this compound) at various concentrations.
-
Stimulation (Optional): To test if the antagonist lowers the activation threshold, a sub-maximal concentration of a platelet agonist (e.g., ADP or TRAP) can be added.
-
Staining: The sample is incubated with fluorescently-labeled monoclonal antibodies targeting specific activation markers (e.g., FITC-anti-P-selectin) and/or fluorescently-labeled fibrinogen.
-
Fixation: The reaction is stopped and platelets are stabilized by adding a fixative solution (e.g., paraformaldehyde).
-
Analysis: The sample is analyzed on a flow cytometer. Platelets are identified by their forward and side scatter properties, and the fluorescence intensity associated with each marker is quantified on a per-platelet basis. Studies with this compound have shown it does not increase P-selectin expression, indicating a lack of paradoxical platelet activation.[7]
References
- 1. Platelet GPIIb/IIIa binding characteristics of small molecule RGD mimetic: distinct binding profile for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, tolerability, pharmacokinetics, and time course of pharmacologic response of the active metabolite of this compound, XV459, a glycoprotein IIb/IIIa antagonist, following oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet GPIIb/IIIa binding characteristics of small molecule RGD mimetic: distinct binding profile for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative efficacy between the glycoprotein IIb/IIIa antagonists this compound and orbofiban in inhibiting platelet responses in flow models of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of glycoprotein IIb/IIIa antagonists on platelet activation: development of a transfer method to mimic peak to trough receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the glycoprotein IIb/IIIa antagonist this compound on P-selectin expression, fibrinogen binding, and microaggregate formation in a phase I dose-finding study: no evidence for platelet activation during treatment with a glycoprotein IIb/IIIa antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound on platelet aggregation and major receptor expression in patients with coronary artery disease for the this compound Oral Compound Kinetics Evaluation Trial-I (ROCKET-I Platelet Substudy) - PubMed [pubmed.ncbi.nlm.nih.gov]
Roxifiban's Impact on Platelet Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Roxifiban and its effects on platelet aggregation pathways. This compound, a prodrug, is converted in the body to its active form, XV459, a potent and highly specific antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor on platelets. By targeting the final common pathway of platelet aggregation, this compound demonstrates significant potential as an antiplatelet therapeutic agent.
Core Mechanism of Action
This compound's primary mechanism of action is the competitive inhibition of the platelet GPIIb/IIIa receptor.[1][2][3] This receptor, upon platelet activation, undergoes a conformational change that enables it to bind fibrinogen and von Willebrand factor, leading to the cross-linking of platelets and the formation of a thrombus.[4][5] this compound's active metabolite, XV459, binds with high affinity to the GPIIb/IIIa receptor, effectively blocking the binding of fibrinogen and thereby preventing platelet aggregation, irrespective of the initial platelet agonist.[1][6]
dot
Caption: this compound's mechanism of action in blocking platelet aggregation.
Quantitative Analysis of this compound's Efficacy
The potency of this compound's active form, XV459, has been quantified through various in vitro and ex vivo studies. These studies highlight its high affinity for the GPIIb/IIIa receptor and its effective inhibition of platelet aggregation induced by multiple agonists.
| Parameter | Value | Agonist(s) | Species | Reference |
| IC50 (Platelet Aggregation) | 0.030 - 0.05 µmol/L | ADP, Collagen | Human | [1][6] |
| Kd (Binding Affinity) | 1 - 2 nmol/L | - | Human | [1] |
| Binding Inhibition (IC50) | ||||
| vs. 3H-XV459 | 100-800 fold more potent than Orbofiban, Sibrafiban, or SR121566 | - | Human | [4] |
| vs. 3H-DMP728 | 5-30 fold more potent than Orbofiban, Sibrafiban, and SR121566 | - | Human | [4] |
| vs. 125I-Fibrinogen | Lower IC50 compared to other GPIIb/IIIa antagonists | - | Human | [4] |
Comparative Efficacy
Studies have demonstrated the superior binding characteristics of this compound compared to other oral GPIIb/IIIa antagonists.
| Characteristic | This compound (XV459) | Orbofiban | Reference |
| Binding Affinity | High | Lower | [7] |
| Dissociation Rate | Slow | Fast | [4][7] |
| Effect of Plasma Calcium | Unaffected | Affected | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's effects on platelet aggregation.
Light Transmission Aggregometry (LTA)
This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
dot
Caption: Workflow for Light Transmission Aggregometry.
Methodology:
-
Blood Collection: Whole blood is drawn from subjects into tubes containing an anticoagulant, typically 3.2% sodium citrate.
-
PRP and PPP Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 200g for 10 minutes). The supernatant is the PRP. Platelet-poor plasma (PPP) is obtained by further centrifuging the remaining blood at a high speed (e.g., 2000g for 15 minutes). PPP is used to set the 100% aggregation baseline in the aggregometer.
-
Incubation: PRP is incubated with varying concentrations of this compound (or its active form, XV459) or a vehicle control for a specified period at 37°C.
-
Aggregation Measurement: The PRP sample is placed in an aggregometer. After establishing a baseline, a platelet agonist (e.g., ADP, collagen, thrombin) is added to induce aggregation. The change in light transmission is recorded over time.
-
Data Analysis: The extent of aggregation is quantified, and the inhibitory effect of this compound is calculated by comparing the aggregation in the presence of the compound to that of the vehicle control.
Flow Cytometry for Fibrinogen Binding
Flow cytometry allows for the analysis of individual platelets and the quantification of fluorescently labeled fibrinogen binding to the platelet surface.
Methodology:
-
Blood Collection and Preparation: Whole blood is collected in an appropriate anticoagulant. Samples are incubated with varying concentrations of this compound.
-
Platelet Stimulation: A platelet agonist (e.g., ADP, TRAP) is added to activate the platelets.
-
Labeling: Fluorescently labeled fibrinogen (e.g., FITC-fibrinogen) is added to the samples. Platelets are also labeled with a specific antibody (e.g., anti-CD41) to distinguish them from other blood cells.
-
Fixation: The reaction is stopped by adding a fixative, such as paraformaldehyde.
-
Data Acquisition and Analysis: Samples are analyzed on a flow cytometer. The fluorescence intensity of the fibrinogen label on the platelet population is measured to quantify the amount of bound fibrinogen. The inhibition by this compound is determined by the reduction in fibrinogen binding compared to the control.[8]
Radioligand Binding Assays
These assays are used to determine the binding affinity (Kd) and the concentration of a compound that inhibits 50% of radiolabeled ligand binding (IC50) to the GPIIb/IIIa receptor.
dot
Caption: Workflow for Radioligand Binding Assay.
Methodology:
-
Preparation of Platelets: Washed platelets or PRP are prepared from whole blood.
-
Competitive Binding: A fixed concentration of a radiolabeled ligand that binds to GPIIb/IIIa (e.g., ³H-XV459, ¹²⁵I-Echistatin, or ¹²⁵I-Fibrinogen) is incubated with the platelets in the presence of increasing concentrations of unlabeled this compound (XV459).[4]
-
Separation: After incubation, the platelets with bound radioligand are separated from the unbound radioligand. This can be achieved by rapid filtration through a glass fiber filter or by centrifugation.
-
Quantification: The amount of radioactivity associated with the platelets is measured using a scintillation counter or a gamma counter.
-
Data Analysis: The data are used to generate a competitive binding curve, from which the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined. The binding affinity (Kd) can be calculated from this data.
Signaling Pathways and Downstream Effects
This compound's interaction with the GPIIb/IIIa receptor directly impedes the "outside-in" signaling that normally follows fibrinogen binding. This blockade prevents subsequent platelet responses such as clot retraction, further platelet activation, and stabilization of the thrombus.
Notably, some studies have investigated whether GPIIb/IIIa antagonists like this compound can induce paradoxical platelet activation. However, for this compound, studies have shown that it does not increase P-selectin expression, a marker of platelet alpha-granule release and activation, at therapeutic concentrations.[8][9] In some clinical settings, long-term administration of this compound was associated with changes in the expression of other platelet receptors, but this did not translate to an overall pro-aggregatory state.[10]
Conclusion
This compound, through its active metabolite XV459, is a potent and specific antagonist of the platelet GPIIb/IIIa receptor. Its high affinity and slow dissociation rate contribute to a sustained inhibition of platelet aggregation, the final common step in thrombus formation. The experimental data consistently demonstrate its efficacy in blocking agonist-induced platelet aggregation and fibrinogen binding. This in-depth understanding of this compound's mechanism of action and its effects on platelet aggregation pathways underscores its potential as a valuable agent in the management of thrombotic diseases. Further research and clinical evaluation are warranted to fully elucidate its therapeutic role.
References
- 1. ahajournals.org [ahajournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glycoprotein IIb/IIIa inhibitors - Wikipedia [en.wikipedia.org]
- 4. Platelet GPIIb/IIIa binding characteristics of small molecule RGD mimetic: distinct binding profile for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Intravenous and oral antithrombotic efficacy of the novel platelet GPIIb/IIIa antagonist this compound (DMP754) and its free acid form, XV459 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative efficacy between the glycoprotein IIb/IIIa antagonists this compound and orbofiban in inhibiting platelet responses in flow models of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the glycoprotein IIb/IIIa antagonist this compound on P-selectin expression, fibrinogen binding, and microaggregate formation in a phase I dose-finding study: no evidence for platelet activation during treatment with a glycoprotein IIb/IIIa antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of glycoprotein IIb/IIIa antagonists on platelet activation: development of a transfer method to mimic peak to trough receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound on platelet aggregation and major receptor expression in patients with coronary artery disease for the this compound Oral Compound Kinetics Evaluation Trial-I (ROCKET-I Platelet Substudy) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Platelet Aggregation Assays Using Roxifiban
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roxifiban is a potent, orally active, non-peptide antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor.[1][2] The GPIIb/IIIa receptor is the final common pathway for platelet aggregation, and its inhibition is a key therapeutic strategy for the prevention and treatment of thromboembolic disorders.[3] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound on platelet aggregation using two standard methods: Light Transmission Aggregometry (LTA) and Flow Cytometry.
This compound, the prodrug, is rapidly converted to its active free-acid form, XV459, which exhibits high affinity for both resting and activated platelets.[2] It effectively blocks platelet aggregation induced by various agonists.[2] The pharmacodynamic response to this compound is dose-dependent, with higher concentrations leading to greater inhibition of platelet aggregation.[4][5]
Quantitative Data Summary
The following tables summarize the quantitative data on the inhibitory effects of this compound and its active form, XV459, on platelet aggregation.
Table 1: Inhibitory Potency (IC50) of this compound's Active Form (XV459) on Platelet Aggregation
| Agonist | IC50 (µmol/L) | Reference |
| ADP | 0.030 - 0.05 | [2] |
| Collagen | 0.030 - 0.05 | [2] |
| Thrombin Receptor Activating Peptide (TRAP) | 0.030 - 0.05 | [6] |
Table 2: Dose-Dependent Inhibition of ADP-Induced Platelet Aggregation by Oral this compound
| This compound Daily Dose (mg) | Inhibition of Platelet Aggregation (%) | Reference |
| 0.25 | Dose-dependent increase | [4] |
| 0.5 | Dose-dependent increase | [4] |
| 0.75 | Dose-dependent increase | [4] |
| 1.0 | Dose-dependent increase | [4] |
| 1.25 | Dose-dependent increase | [4] |
| 1.5 | Dose-dependent increase | [4] |
| 2.0 | Sustained and significant inhibition | [4] |
| 2.5 | Sustained and significant inhibition | [4] |
Signaling Pathway of Platelet Aggregation and Inhibition by this compound
The following diagram illustrates the central role of the GPIIb/IIIa receptor in platelet aggregation and the mechanism of action of this compound.
Caption: this compound blocks the binding of fibrinogen to the activated GPIIb/IIIa receptor.
Experimental Protocols
Light Transmission Aggregometry (LTA)
This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) using LTA.
a. Materials:
-
Whole blood collected in 3.2% sodium citrate.
-
Platelet agonists (e.g., ADP, collagen, TRAP).
-
Saline (0.9% NaCl).
-
Light Transmission Aggregometer.
-
Centrifuge.
-
Pipettes and tips.
b. Experimental Workflow:
Caption: Workflow for Light Transmission Aggregometry.
c. Detailed Methodology:
-
Blood Collection: Draw venous blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). The first few milliliters of blood should be discarded to avoid activation due to venipuncture. Process samples within 2 hours of collection.
-
PRP and PPP Preparation:
-
Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
-
Platelet Count Adjustment: If necessary, adjust the platelet count of the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Incubation with this compound: Pre-incubate aliquots of PRP with various concentrations of this compound (or its active form, XV459) or vehicle control for a specified time (e.g., 10-15 minutes) at 37°C.
-
Aggregometer Setup: Calibrate the aggregometer using PRP as the 0% transmission reference and PPP as the 100% transmission reference.
-
Aggregation Measurement:
-
Place a cuvette with the pre-incubated PRP sample into the aggregometer and start stirring.
-
Add a platelet agonist (e.g., 10 µM ADP, 2 µg/mL collagen) to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: Determine the maximum aggregation percentage and the slope of the aggregation curve. Calculate the percentage inhibition of aggregation for each this compound concentration relative to the vehicle control.
Flow Cytometry for Platelet Activation Markers
This protocol measures the expression of P-selectin (a marker of alpha-granule release) and the binding of fibrinogen to the GPIIb/IIIa receptor on the platelet surface.
a. Materials:
-
Whole blood collected in 3.2% sodium citrate or acid-citrate-dextrose (ACD).
-
This compound or its active form, XV459.
-
Platelet agonists (e.g., ADP, TRAP).
-
Fluorochrome-conjugated antibodies:
-
Anti-CD62P (P-selectin)
-
Anti-fibrinogen or PAC-1 (recognizes the activated GPIIb/IIIa receptor)
-
A platelet-specific marker (e.g., anti-CD41 or anti-CD61)
-
-
Fixative solution (e.g., 1% paraformaldehyde).
-
Wash buffer (e.g., PBS with 1% BSA).
-
Flow cytometer.
b. Experimental Workflow:
Caption: Workflow for Flow Cytometry Analysis of Platelet Activation.
c. Detailed Methodology:
-
Sample Preparation: Dilute whole blood with a suitable buffer (e.g., Tyrode's buffer).
-
Incubation with this compound: Add various concentrations of this compound or vehicle control to the diluted blood and incubate for a specified time at room temperature.
-
Platelet Activation: Add a platelet agonist (e.g., 20 µM ADP or 20 µM TRAP) and incubate for a short period (e.g., 5-10 minutes) at room temperature.
-
Antibody Staining: Add the fluorochrome-conjugated antibodies to the samples and incubate for 15-20 minutes at room temperature in the dark.
-
Fixation: Fix the samples by adding a fixative solution (e.g., 1% paraformaldehyde). This stabilizes the cells and antibody binding.
-
Data Acquisition: Acquire the samples on a flow cytometer. Gate on the platelet population based on their forward and side scatter characteristics and/or a platelet-specific marker.
-
Data Analysis: Determine the percentage of platelets positive for P-selectin and fibrinogen binding, as well as the mean fluorescence intensity (MFI) for each marker. Calculate the inhibition of marker expression by this compound compared to the vehicle control.
Conclusion
The provided protocols for Light Transmission Aggregometry and Flow Cytometry offer robust methods for the in vitro characterization of this compound's antiplatelet activity. These assays are essential tools for researchers and drug development professionals in the preclinical and clinical evaluation of GPIIb/IIIa inhibitors. Careful adherence to these protocols will ensure the generation of reliable and reproducible data.
References
- 1. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 3. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
- 4. med.upenn.edu [med.upenn.edu]
- 5. Activation and shedding of platelet glycoprotein IIb/IIIa under non-physiological shear stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bdbiosciences.com [bdbiosciences.com]
Application Note: Flow Cytometry Analysis of Platelet Activation Markers with Roxifiban
Audience: Researchers, scientists, and drug development professionals.
Introduction Platelet activation is a critical process in hemostasis and thrombosis. Upon activation by agonists such as adenosine diphosphate (ADP) or thrombin, platelets undergo a series of changes, including granule secretion and conformational changes in surface receptors.[1] One of the key events is the activation of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, which binds fibrinogen, leading to platelet aggregation and thrombus formation.[2] Flow cytometry is a powerful technique for analyzing platelet activation at a single-cell level, quantifying the expression of surface markers like P-selectin (CD62P) and the binding of activation-specific antibodies like PAC-1 to the activated GP IIb/IIIa complex.[1][3]
Roxifiban is an orally active, nonpeptide antagonist of the GP IIb/IIIa receptor.[4][5] It is designed to prevent platelet aggregation by blocking the final common pathway of this process.[2][6] This application note provides a detailed protocol for using flow cytometry to assess the effect of this compound on platelet activation markers.
Mechanism of Action: this compound in the Platelet Activation Pathway this compound exerts its antiplatelet effect by directly competing with fibrinogen for the binding site on the activated GP IIb/IIIa receptor. This prevents the formation of fibrinogen bridges between platelets, thereby inhibiting aggregation.[2][7] Unlike some other GP IIb/IIIa antagonists, studies have shown that this compound does not appear to induce paradoxical platelet activation.[4][8]
Caption: this compound blocks the final step of platelet aggregation.
Data Presentation: Effects of this compound
The following tables summarize data from studies evaluating the effect of this compound on key platelet activation markers.
Table 1: Effect of this compound on P-selectin (CD62P) Expression. P-selectin is a marker of alpha-granule release upon platelet activation.[1] Studies consistently show that this compound does not significantly alter P-selectin expression, both in circulating platelets and after stimulation with agonists like ADP and Thrombin Receptor Activating Peptide (TRAP).[4][8][9]
| Condition | Agonist | Pre-Roxifiban (% Positive Cells) | Post-Roxifiban (% Positive Cells) | Citation |
| Circulating Platelets | None | Baseline | No significant change | [8] |
| Stimulated Platelets | ADP (3 µM) | 65.8 ± 16.7 | 69.3 ± 13.5 (NS) | [9] |
| Stimulated Platelets | TRAP | Baseline | Not altered | [4][8] |
| (Data are representative and may vary based on experimental conditions. NS = Not Significant.) |
Table 2: Effect of this compound on Fibrinogen Binding and Microaggregate Formation. As a direct antagonist of the GP IIb/IIIa receptor, this compound demonstrates a dose-dependent inhibition of fibrinogen binding and subsequent platelet microaggregate formation.[4][8]
| Parameter | Agonist | Pre-Roxifiban | Post-Roxifiban (1.5 mg) | Citation |
| Fibrinogen Binding (Single Platelets) | ADP (3 µM) | Baseline | Significantly reduced | [8][9] |
| Fibrinogen Binding (Microaggregates) | ADP (3 µM) | Baseline | Significantly reduced | [9] |
| Microaggregate Formation | ADP (3 µM) | Baseline | Significantly reduced | [8][9] |
| Microaggregate Formation | TRAP | Baseline | Reduced in a dose-dependent manner | [4] |
| ("Significantly reduced" indicates a statistically significant decrease compared to pre-dose levels.) |
Experimental Workflow
The general workflow for analyzing platelet activation by flow cytometry involves several key steps from sample collection to data analysis.
Caption: Standard workflow for platelet activation analysis.
Detailed Experimental Protocol: Whole Blood Staining
This protocol minimizes artifactual platelet activation by avoiding centrifugation steps.[10]
1. Materials and Reagents
-
Flow Cytometer: Equipped with 488 nm and/or 633 nm lasers.
-
Anticoagulant: 3.2% Sodium Citrate or Hirudin vacuum tubes.[8][10]
-
Agonists: Adenosine diphosphate (ADP), Thrombin Receptor Activating Peptide (TRAP-6).
-
Drug: this compound solution and vehicle control (e.g., DMSO).
-
Antibodies:
-
Platelet-specific marker: CD41-PE or CD61-PE.
-
Activation markers: CD62P (P-selectin)-FITC, PAC-1-FITC (binds activated GP IIb/IIIa).[1]
-
Isotype controls.
-
-
Buffers: Phosphate-Buffered Saline (PBS), Tyrode's buffer.
-
Fixative: 1-2% Paraformaldehyde (PFA) solution.[11]
-
Consumables: 12x75 mm polystyrene tubes, micropipettes.
2. Blood Collection
-
Draw blood using a 21-gauge needle or larger to prevent shear stress-induced activation.
-
Discard the first 2-3 mL of blood.[10]
-
Collect blood into a tube containing sodium citrate or hirudin and mix gently by inversion 3-5 times.
-
Process samples within 30 minutes of collection.
3. Sample Preparation and Staining
-
Dilute whole blood 1:5 or 1:10 with PBS or Tyrode's buffer in 12x75 mm tubes.
-
Add this compound or vehicle control to the respective tubes and incubate for the desired time (e.g., 15-30 minutes) at room temperature.
-
Add the appropriate fluorescently-conjugated antibodies (e.g., CD41-PE, CD62P-FITC, PAC-1-FITC) to each tube.
-
Add the agonist (e.g., ADP to a final concentration of 1-20 µM) or saline to the tubes and gently vortex.
-
Incubate for 10-15 minutes at room temperature in the dark.[12]
-
Stop the reaction and stabilize the platelets by adding 1 mL of 1% PFA.
-
Incubate for 30 minutes at room temperature in the dark.[11]
-
Samples can be stored at 4°C and should be analyzed within 24 hours.
4. Flow Cytometry Acquisition
-
Set up the flow cytometer using compensation controls.
-
Create a Forward Scatter (FSC) vs. Side Scatter (SSC) plot using a logarithmic scale to visualize the different cell populations (erythrocytes, leukocytes, and platelets).
-
Create a second plot of SSC vs. the platelet-specific marker (e.g., CD41-PE) to create a specific gate for the platelet population.
-
Acquire at least 10,000-20,000 events within the platelet gate for each sample.
5. Data Analysis and Gating Strategy The analysis involves sequentially gating on the cell populations to isolate platelets and then quantifying the expression of activation markers on that population.
Caption: Gating strategy for platelet activation analysis.
The results can be expressed as the percentage of positive cells for a given marker (e.g., % CD62P positive) or as the Median Fluorescence Intensity (MFI), which reflects the density of the marker on the cell surface.[3] The effect of this compound is determined by comparing marker expression in drug-treated samples to vehicle controls, both at baseline and after agonist stimulation.
References
- 1. Flow Cytometric Investigation of Classical and Alternative Platelet Activation Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. plateletservices.com [plateletservices.com]
- 4. Effects of glycoprotein IIb/IIIa antagonists on platelet activation: development of a transfer method to mimic peak to trough receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The use of this compound (DMP754), a novel oral platelet glycoprotein IIb/IIIa receptor inhibitor, in patients with stable coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Effects of the glycoprotein IIb/IIIa antagonist this compound on P-selectin expression, fibrinogen binding, and microaggregate formation in a phase I dose-finding study: no evidence for platelet activation during treatment with a glycoprotein IIb/IIIa antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. med.upenn.edu [med.upenn.edu]
- 12. immunostep.com [immunostep.com]
Evaluating the Antithrombotic Efficacy of Roxifiban: Application Notes and Protocols for In Vivo Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roxifiban is a potent, orally bioavailable, non-peptide antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[1][2] It is the methyl ester prodrug of XV459, its active free acid form.[1] The GPIIb/IIIa receptor represents the final common pathway for platelet aggregation, making it a critical target for antithrombotic therapies.[1] this compound, through its active metabolite XV459, exhibits high-affinity binding to both resting and activated platelets, effectively blocking the binding of fibrinogen and other ligands to the GPIIb/IIIa receptor and thereby inhibiting platelet aggregation regardless of the agonist.[1][2] These characteristics suggest its potential as a therapeutic agent in the prevention and treatment of thromboembolic disorders.[2]
This document provides detailed application notes and experimental protocols for evaluating the in vivo efficacy of this compound in established preclinical models of thrombosis. The included models are the Ferric Chloride-Induced Thrombosis Model, the Laser-Induced Thrombosis Model, and the Arteriovenous (AV) Shunt Thrombosis Model.
Mechanism of Action: GPIIb/IIIa Receptor Antagonism
The primary mechanism of action of this compound is the competitive inhibition of the GPIIb/IIIa receptor on the surface of platelets. This receptor, upon platelet activation by various agonists (e.g., ADP, collagen, thrombin), undergoes a conformational change that allows it to bind fibrinogen, leading to the cross-linking of platelets and the formation of a thrombus. This compound's active form, XV459, binds to this receptor with high affinity, preventing fibrinogen binding and thus inhibiting platelet aggregation.[1]
References
- 1. Comparative efficacy between the glycoprotein IIb/IIIa antagonists this compound and orbofiban in inhibiting platelet responses in flow models of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intravenous and oral antithrombotic efficacy of the novel platelet GPIIb/IIIa antagonist this compound (DMP754) and its free acid form, XV459 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Arterial Thrombosis in Canines to Evaluate Roxifiban
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing arterial thrombosis in canine models to assess the efficacy of the platelet GPIIb/IIIa antagonist, Roxifiban. The methodologies described are based on established and effective experimental models.
This compound (DMP754) is a prodrug that is converted to its active form, XV459. It is a potent antiplatelet agent with high specificity and affinity for platelet GPIIb/IIIa receptors, which are the final common pathway for platelet aggregation.[1][2] By blocking these receptors, this compound prevents platelet aggregate formation regardless of the agonist.[1][2]
Signaling Pathway of this compound's Action
The following diagram illustrates the mechanism of action of this compound in inhibiting platelet aggregation.
Caption: Mechanism of this compound in preventing platelet aggregation.
Experimental Protocols
Two primary models for inducing arterial thrombosis in canines are detailed below: the Electrolytic Injury Model and the Mechanical Stenosis Model.
Electrolytic Injury Model of Arterial Thrombosis
This model induces thrombus formation through endothelial injury caused by a low electrical current. It is a highly reproducible method for evaluating the efficacy of antithrombotic agents.
Experimental Workflow:
Caption: Workflow for the electrolytic injury model of thrombosis.
Detailed Methodology:
-
Animal Preparation:
-
Instrumentation:
-
Place an electromagnetic flow probe around the artery to monitor blood flow.
-
Introduce a stimulating electrode (anode) into the arterial lumen, positioned to make contact with the endothelial surface.
-
-
Drug Administration:
-
Administer this compound either intravenously (e.g., 0.1 mg/kg bolus) or orally (e.g., 0.1 to 0.4 mg/kg).[1] A placebo or vehicle control should be used in a separate group of animals.
-
For oral administration, allow sufficient time for drug absorption before inducing thrombosis (e.g., 60 minutes).[3]
-
-
Thrombosis Induction:
-
Monitoring and Endpoint:
-
Continuously monitor arterial blood flow. A decline in flow indicates thrombus formation.
-
The primary endpoint can be the time to complete occlusion or the incidence of occlusion within a set timeframe.
-
After the monitoring period, euthanize the animal and carefully excise the arterial segment containing the thrombus.
-
Measure the wet weight of the thrombus.
-
Mechanical Stenosis Model (Folts Model)
This model simulates thrombosis in a stenotic and damaged artery, often resulting in cyclic flow variations (CFVs) as thrombi form and are dislodged.
Detailed Methodology:
-
Animal Preparation:
-
Anesthetize the canine and surgically expose the femoral or coronary artery.[1]
-
-
Instrumentation:
-
Place an electromagnetic flow probe proximally to the site of injury.
-
-
Thrombosis Induction:
-
Mechanically damage the endothelium by gently clamping the artery multiple times with surgical forceps.[1]
-
Create a critical stenosis by placing a plastic constrictor around the outside of the artery at the site of injury. The degree of stenosis is adjusted to cause a reactive hyperemic response without a persistent pressure gradient.
-
-
Drug Administration:
-
Administer this compound (e.g., <0.1 mg/kg IV or PO) or a vehicle control.[1]
-
-
Monitoring and Endpoint:
-
Monitor blood flow for the characteristic CFVs, which represent the formation and embolization of platelet-rich thrombi.
-
The primary endpoint is the abolition of CFVs following drug administration.
-
The efficacy is often expressed as the dose required to eliminate 90-100% of the CFVs (ED90-100).[1]
-
Data Presentation
The following tables summarize quantitative data from studies evaluating this compound and other antithrombotic agents in canine models.
Table 1: Efficacy of this compound in Canine Arterial Thrombosis Models
| Parameter | Model | This compound Dose | Result | Citation |
| Oral Bioavailability | N/A | Various | 20.8% | [1] |
| Prevention of Cyclic Flow Reduction | Mechanical Stenosis | <0.1 mg/kg IV or PO | ED90-100 achieved | [1] |
| Prevention of Occlusive Thrombosis | Electrolytic Injury | 0.1 mg/kg IV or 0.3-0.4 mg/kg PO | 100% prevention of occlusive and nonocclusive thrombosis | [1] |
| Thrombus Mass | Electrolytic Injury | Not specified | Significant reduction | [1] |
| Platelet Aggregation Inhibition (IC50) | In vitro | 0.030 to 0.05 µmol/L | Blocks aggregation regardless of agonist | [1][2] |
Table 2: Comparative Efficacy of Antithrombotic Agents in the Canine Electrolytic Injury Model
| Agent | Dose | Incidence of Occlusive Thrombosis | Citation |
| This compound | 0.1 mg/kg IV or 0.3-0.4 mg/kg PO | 0% (100% prevention) | [1] |
| Aspirin | 10 mg/kg PO for 2 days | No significant reduction | [1] |
| Heparin | 10 IU/kg IV bolus + 90 IU/kg IV infusion | No significant reduction | [1] |
| Ticlopidine | 300 mg/kg PO for 3 days | No significant reduction | [1] |
| Xemilofiban | ≥2.5 mg/kg PO | Significant reduction | [3] |
| High-Dose Aspirin | 162 mg PO | Significant reduction | [3] |
Table 3: Effects of Xemilofiban (another GPIIb/IIIa antagonist) in a Canine Electrolytic Injury Model
| Treatment | Time to Occlusion | Ex Vivo Platelet Aggregation Inhibition (Collagen) | Bleeding Time | Citation |
| Placebo | Baseline | <10% | No significant change | [3] |
| Xemilofiban (≥2.5 mg/kg) | Significantly increased | >90% | Significantly increased | [3] |
| Xemilofiban (1.25 mg/kg) + HD ASA (162 mg) | Significantly increased | >90% | Not significantly increased | [3] |
References
- 1. Intravenous and oral antithrombotic efficacy of the novel platelet GPIIb/IIIa antagonist this compound (DMP754) and its free acid form, XV459 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Protective effect of oral xemilofiban in arterial thrombosis in dogs: increased activity in combination with aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Roxifiban's Effects with Light Transmission Aggregometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roxifiban is an orally active prodrug that is converted to its active metabolite, XV459, a potent antagonist of the glycoprotein (GP) IIb/IIIa receptor.[1][2] This receptor is the final common pathway for platelet aggregation, making it a key target for antiplatelet therapies.[3][4] Light Transmission Aggregometry (LTA) is the gold-standard laboratory method for assessing platelet function and is an essential tool for evaluating the pharmacodynamic effects of GP IIb/IIIa inhibitors like this compound.[5][6]
These application notes provide a detailed overview and protocol for utilizing LTA to measure the inhibitory effects of this compound on platelet aggregation.
Principle of Light Transmission Aggregometry
LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. In a resting state, the PRP is turbid due to the uniform suspension of platelets, resulting in low light transmission. Upon the addition of an agonist (e.g., ADP, collagen), platelets activate and aggregate, forming larger clumps. This process reduces the turbidity of the PRP, allowing more light to pass through to a photodetector. The change in light transmission is recorded over time, generating an aggregation curve. The extent of platelet aggregation is proportional to the increase in light transmission.[6][7]
Data Presentation
The inhibitory effect of this compound on platelet aggregation is dose-dependent.[2][5] The following tables summarize the key quantitative data derived from in vitro and ex vivo studies.
| Agonist | Parameter | This compound (active form, XV459) Concentration | Result | Reference |
| ADP (10 µM) | IC50 (Slope) | 18 ± 6 nM | - | [8] |
| ADP (10 µM) | IC50 (Extent) | 23 ± 5 nM | - | [8] |
| TRAP (4 µM) | IC50 (Slope) | 25 ± 7 nM | - | [8] |
Table 1: In Vitro Inhibitory Concentration (IC50) of this compound's Active Metabolite (XV459) on Platelet Aggregation. This table presents the concentration of XV459 required to inhibit 50% of the platelet aggregation response induced by specific agonists in LTA.
| Oral this compound Dose | Agonist | Effect on Platelet Aggregation | Reference |
| 0.25 mg/day | ADP (10 µM) | Dose-dependent inhibition observed | [5] |
| 0.5 mg/day | ADP (10 µM) | Dose-dependent inhibition observed | [5] |
| 0.75 mg/day | ADP (10 µM) | Dose-dependent inhibition observed | [5] |
| 1.0 mg/day | ADP (10 µM) | Dose-dependent inhibition observed | [5] |
| 1.25 mg/day | ADP (10 µM) | Dose-dependent inhibition observed | [5] |
| 1.5 mg/day | ADP (10 µM) | Dose-dependent inhibition observed | [5] |
| 2.0 mg/day | ADP (10 µM) | Dose-dependent inhibition observed | [5] |
| 2.5 mg/day | ADP (10 µM) | Dose-dependent inhibition observed | [5] |
| Not Specified | ADP | Consistent significant decrease | [1] |
| Not Specified | Collagen | Consistent significant decrease | [1] |
Table 2: Ex Vivo Effects of Oral this compound Administration on Platelet Aggregation. This table summarizes the observed effects of different daily oral doses of this compound on platelet aggregation as measured by LTA in clinical studies.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of platelet aggregation and the experimental workflow for assessing this compound's effects using LTA.
Caption: this compound's Mechanism of Action.
Caption: LTA Experimental Workflow.
Experimental Protocols
Materials
-
This compound (or its active metabolite, XV459)
-
Agonists: Adenosine Diphosphate (ADP), Collagen
-
Whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least 14 days.
-
3.2% Sodium Citrate anticoagulant
-
Phosphate-Buffered Saline (PBS)
-
Light Transmission Aggregometer
-
Calibrated pipettes
-
Aggregometer cuvettes with stir bars
-
Centrifuge
Blood Collection and PRP/PPP Preparation
-
Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
To obtain Platelet-Rich Plasma (PRP), centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.
-
Carefully aspirate the upper PRP layer and transfer it to a new tube.
-
To obtain Platelet-Poor Plasma (PPP), centrifuge the remaining blood at 1500-2000 x g for 15 minutes at room temperature.
-
Aspirate the supernatant (PPP) and transfer to a new tube. PPP will be used to set the 100% aggregation baseline.
-
Keep PRP and PPP at room temperature and use within 4 hours of blood collection.
Light Transmission Aggregometry Protocol
-
Instrument Setup:
-
Turn on the LTA instrument and allow it to warm up to 37°C.
-
Place a cuvette containing PPP into the appropriate channel to set the 100% light transmission baseline.
-
Place a cuvette containing PRP into a sample channel to set the 0% light transmission baseline.
-
-
Sample Preparation and Incubation:
-
Pipette the appropriate volume of PRP into aggregometer cuvettes containing a magnetic stir bar.
-
Add the desired concentration of this compound (or its active metabolite, XV459) or vehicle control (e.g., PBS) to the PRP.
-
Incubate the samples for a predetermined time (e.g., 5-10 minutes) at 37°C in the aggregometer's incubation wells with stirring.
-
-
Aggregation Measurement:
-
Move the cuvette from the incubation well to the reading well.
-
Start the data recording.
-
Add the agonist to the cuvette. Based on published studies, the following final concentrations are recommended:
-
ADP: 10 µM[5]
-
Collagen: A concentration known to induce a submaximal aggregation response should be determined empirically, typically in the range of 1-5 µg/mL.
-
-
Record the change in light transmission for a set period, typically 5-10 minutes, or until the aggregation curve reaches a plateau.
-
-
Data Analysis:
-
The LTA software will generate an aggregation curve.
-
The maximum aggregation percentage is determined from the plateau of the curve.
-
Calculate the percentage inhibition of platelet aggregation for each this compound concentration relative to the vehicle control using the following formula:
% Inhibition = [1 - (Max Aggregation with this compound / Max Aggregation with Vehicle)] x 100
-
Plot the percentage inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Conclusion
Light Transmission Aggregometry is a robust and reliable method for quantifying the inhibitory effects of this compound on platelet aggregation. By following the detailed protocols and utilizing the data presentation formats outlined in these application notes, researchers can effectively assess the pharmacodynamic properties of this novel antiplatelet agent. Adherence to standardized procedures is crucial for obtaining accurate and reproducible results in the evaluation of this compound and other platelet inhibitors.
References
- 1. Effects of this compound on platelet aggregation and major receptor expression in patients with coronary artery disease for the this compound Oral Compound Kinetics Evaluation Trial-I (ROCKET-I Platelet Substudy) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet integrin αIIbβ3: signal transduction, regulation, and its therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of glycoprotein IIb/IIIa antagonists on platelet activation: development of a transfer method to mimic peak to trough receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The use of this compound (DMP754), a novel oral platelet glycoprotein IIb/IIIa receptor inhibitor, in patients with stable coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Roxifiban and its Metabolites in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Roxifiban and its active metabolites in human plasma. The primary method highlighted is a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) assay, which offers high sensitivity and selectivity for complex biological matrices.
Introduction
This compound (DMP 754) is a prodrug that is converted in vivo to its active form, XV459, a potent antagonist of the glycoprotein (GP) IIb/IIIa receptor.[1][2][3] Following oral administration, this compound is metabolized into its primary active zwitterionic form, XV459, and several other active metabolites.[1][4] Accurate quantification of these analytes in plasma is crucial for pharmacokinetic and pharmacodynamic studies.
A significant challenge in the analysis of this compound metabolites is the potential for ion suppression from co-administered compounds. For instance, DMP 728, another GP IIb/IIIa antagonist, was added to blood samples in some clinical trials to displace XV459 from its receptor, but it interfered with the quantification of at least four metabolites.[1] The protocol detailed below addresses this challenge through a specific sample preparation procedure.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the validated LC-MS/MS method for the simultaneous quantification of seven this compound metabolites in human plasma.[1]
| Analyte | Metabolite Designation | Lower Limit of Quantification (LLOQ) (nM) | Upper Limit of Quantification (ULOQ) (nM) |
| XV459 | Primary Active Metabolite | 0.5 | 80 |
| M1a | DPC-AD3508 | 0.5 | 80 |
| M1b | DPC-AD6128 | 0.5 | 80 |
| M2 | SW156 | 0.5 | 80 |
| M3 | DPC-AG2185 | 0.5 | 80 |
| M8a | DPC-AF5814 | 0.5 | 80 |
| M8b | DPC-AF5818 | 0.5 | 80 |
Experimental Protocols
This section details the validated methodology for the simultaneous quantification of seven active metabolites of this compound in human plasma.[1]
Sample Collection and Handling
-
Anticoagulant: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Displacer Addition (if applicable): In studies where receptor-bound XV459 needs to be measured, a high-affinity displacer compound like DMP 728 may be added to the harvested blood samples.[1]
-
Plasma Preparation:
-
Storage: Store plasma samples at -20°C or lower until analysis to ensure analyte stability. Avoid repeated freeze-thaw cycles.[5]
Sample Preparation: Automated Ion-Exchange Solid-Phase Extraction (IX-SPE)
This procedure is designed to selectively extract the seven metabolites of this compound and the internal standard while excluding interfering substances like DMP 728.[1]
-
Internal Standard: Add a deuterated internal standard of this compound to all plasma samples, calibration standards, and quality control samples.
-
SPE Procedure:
-
Condition the ion-exchange SPE cartridges.
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes of interest from the cartridge.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
Chromatographic Conditions (LC)
The chromatographic separation is critical to resolve isomeric metabolites.[1]
-
LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: A suitable reversed-phase column that can resolve the epimeric diastereomers (M1a/M1b and M8a/M8b) and geometric isomers (M2/M3) at baseline.[1]
-
Mobile Phase: A gradient elution using a combination of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: A typical flow rate for analytical LC-MS/MS.
-
Injection Volume: A small injection volume (e.g., 10 µL).
Mass Spectrometric Conditions (MS/MS)
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive ion mode.
-
Ionization Source: Electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for each analyte and the internal standard. This provides high selectivity and sensitivity.
Method Validation
The analytical method was validated under Good Laboratory Practice (GLP) conditions.[1] The validation should assess the following parameters in accordance with regulatory guidelines[6][7]:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.[6]
-
Accuracy and Precision: Determined by analyzing quality control samples at multiple concentration levels.
-
Linearity: The concentration range over which the assay is accurate and precise (0.5 to 80 nM for all seven metabolites).[1]
-
Stability: Analyte stability in the biological matrix under different storage and handling conditions.
Visualizations
Caption: Experimental workflow for the quantification of this compound and its metabolites in plasma.
Caption: Metabolic pathway of this compound to its active metabolites.
References
- 1. Simultaneous quantification of seven active metabolites of this compound in human plasma by LC/MS/MS in the presence of an interfering displacer at millimolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass spectrometric and NMR characterization of metabolites of this compound, a potent and selective antagonist of the platelet glycoprotein IIb/IIIa receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, tolerability, pharmacokinetics, and time course of pharmacologic response of the active metabolite of this compound, XV459, a glycoprotein IIb/IIIa antagonist, following oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. fda.gov [fda.gov]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Application Notes and Protocols: Roxifiban in Coronary Artery Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Roxifiban (DMP754), a potent and specific platelet Glycoprotein IIb/IIIa (GPIIb/IIIa) receptor antagonist, in preclinical canine models of coronary artery thrombosis. The provided information includes the mechanism of action, experimental protocols for inducing coronary thrombosis, and a summary of efficacy data.
Introduction
This compound is the prodrug of XV459, a highly specific inhibitor of the platelet GPIIb/IIIa receptor. This receptor is the final common pathway for platelet aggregation, regardless of the initial agonist.[1] By blocking the binding of fibrinogen to GPIIb/IIIa, this compound effectively prevents platelet aggregation and thrombus formation.[1] Preclinical studies in canine models have been instrumental in demonstrating the potent intravenous and oral antithrombotic efficacy of this compound.
Mechanism of Action: GPIIb/IIIa Signaling Pathway
Platelet activation and aggregation is a multi-step process. Upon vascular injury, platelets adhere to the exposed subendothelium. Various agonists (e.g., ADP, collagen, thrombin) then trigger "inside-out" signaling, leading to a conformational change in the GPIIb/IIIa receptor, increasing its affinity for fibrinogen. Fibrinogen binding then mediates platelet cross-linking and aggregation. This binding also initiates "outside-in" signaling, which further reinforces platelet activation and thrombus stabilization. This compound, as a GPIIb/IIIa antagonist, blocks the binding of fibrinogen, thereby inhibiting the final and critical step of platelet aggregation.
References
Troubleshooting & Optimization
Technical Support Center: Investigating Mechanisms of Roxifiban-Induced Thrombocytopenia
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the mechanisms of Roxifiban-induced thrombocytopenia. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
General Understanding
Q1: What is the primary mechanism of this compound-induced thrombocytopenia?
A1: this compound-induced thrombocytopenia is primarily an immune-mediated adverse drug reaction.[1][2][3] It is caused by the formation of drug-dependent antibodies (DDABs) that specifically target the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor when this compound is bound to it.[1][3] These antibodies, which can be pre-existing or develop during treatment, lead to the rapid clearance of platelets from circulation.[1][3]
Q2: How frequently does this compound-induced thrombocytopenia occur?
A2: The incidence of this compound-induced thrombocytopenia has been shown to be significantly reduced by screening for DDABs. In clinical trials, the frequency was approximately 2% in unscreened patients.[3] With prospective antibody testing and exclusion of positive patients, the frequency was statistically significantly reduced to 0.2%.[3]
Q3: What is the typical onset of thrombocytopenia after initiating this compound?
A3: Thrombocytopenia associated with this compound can have either an early or delayed onset. Early-onset thrombocytopenia typically occurs within 2 to 4 days of starting the drug, while delayed onset is observed between days 11 and 16.[3]
Experimental Design & Interpretation
Q4: What are the recommended assays for detecting this compound-dependent anti-platelet antibodies?
A4: The most common and sensitive methods for detecting drug-dependent anti-platelet antibodies are flow cytometry and enzyme-linked immunosorbent assay (ELISA).[4] Flow cytometry is generally considered more sensitive for detecting DDABs.[4]
Q5: What are the key platelet clearance pathways initiated by this compound-dependent antibodies?
A5: The primary pathways for the clearance of antibody-coated platelets are Fcγ receptor (FcγR)-mediated phagocytosis by macrophages, primarily in the spleen, and the classical complement pathway.[2][5][6][7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data related to this compound-induced thrombocytopenia.
Table 1: Incidence of this compound-Induced Thrombocytopenia in Clinical Trials [3]
| Patient Cohort | Number of Patients | Incidence of Thrombocytopenia |
| Non-screened | 386 | 2.0% |
| Screened for DDABs | 1044 | 0.2% |
Table 2: Onset of this compound-Induced Thrombocytopenia [3]
| Onset Type | Timeframe |
| Early Onset | Days 2-4 |
| Delayed Onset | Days 11-16 |
Table 3: Severity of Thrombocytopenia with Glycoprotein IIb/IIIa Inhibitors (General) [1][9][10][11]
| Severity | Platelet Count |
| Mild | 50,000 - 100,000/µL |
| Severe | 20,000 - <50,000/µL |
| Profound | <20,000/µL |
Signaling Pathways & Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the clearance of platelets opsonized with this compound-dependent antibodies.
Caption: Fcγ Receptor-Mediated Phagocytosis of Opsonized Platelets.
Caption: Classical Complement Pathway in Platelet Destruction.
Experimental Workflows
Caption: General Workflow for DDAB Detection by Flow Cytometry and ELISA.
Experimental Protocols
Detection of this compound-Dependent Anti-Platelet Antibodies by Flow Cytometry
This protocol is a generalized guide and may require optimization.
Materials:
-
Patient serum (collected during the thrombocytopenic episode)
-
Healthy donor platelets (ABO compatible)
-
This compound solution (at a test concentration, e.g., 1 mg/mL)
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Fluorescently-labeled anti-human IgG and IgM antibodies (e.g., FITC or PE conjugated)
-
Flow cytometer
Procedure:
-
Platelet Preparation:
-
Isolate platelets from a healthy donor by centrifugation of whole blood.
-
Wash the platelets twice with PBS containing 0.1% BSA.
-
Resuspend platelets to a concentration of approximately 1 x 10^7 cells/mL in PBS.
-
-
Incubation:
-
In separate tubes, incubate patient serum with the prepared platelets in the presence and absence of this compound for 30-60 minutes at 37°C.
-
Include positive and negative controls (serum from a known positive patient, if available, and serum from a healthy donor).
-
-
Washing:
-
Wash the platelets three times with PBS containing this compound (for the "+ this compound" tubes) or PBS alone (for the "- this compound" tubes) to remove unbound antibodies.
-
-
Staining:
-
Resuspend the platelet pellets and add fluorescently-labeled anti-human IgG and IgM antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Data Acquisition and Analysis:
-
Wash the platelets twice more with the appropriate buffer.
-
Resuspend the final platelet pellet in PBS for analysis on a flow cytometer.
-
Acquire data and analyze the mean fluorescence intensity (MFI) of the platelet population. A significant increase in MFI in the presence of this compound compared to its absence indicates the presence of DDABs.
-
Detection of this compound-Dependent Anti-Platelet Antibodies by ELISA
Materials:
-
96-well ELISA plates
-
Patient serum
-
Healthy donor platelets
-
This compound solution
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Enzyme-linked secondary antibody (e.g., HRP-conjugated anti-human IgG/IgM)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with a suspension of healthy donor platelets in coating buffer overnight at 4°C.
-
-
Blocking:
-
Wash the plate twice with wash buffer.
-
Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
-
Incubation with Serum:
-
Wash the plate twice.
-
Add patient serum diluted in blocking buffer to the wells, both with and without this compound.
-
Incubate for 1-2 hours at room temperature.
-
-
Addition of Secondary Antibody:
-
Wash the plate three times.
-
Add the enzyme-linked secondary antibody to each well and incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times.
-
Add the substrate solution and incubate in the dark until a color change is observed.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength using a microplate reader. A significantly higher absorbance in the wells with this compound compared to those without indicates the presence of DDABs.
-
Troubleshooting Guides
Flow Cytometry Assay for DDABs
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence in all samples | - Inadequate washing- Non-specific antibody binding- Autofluorescence of platelets | - Increase the number and duration of wash steps.- Use a blocking step with BSA or normal serum from the same species as the secondary antibody.- Use a viability dye to exclude dead cells, which can be autofluorescent. |
| No or weak signal in positive control | - Inactive fluorescent antibody- Incorrect instrument settings- Low antibody concentration | - Check the expiration date and storage of the fluorescent antibody.- Ensure correct laser and filter settings on the flow cytometer.- Titrate the antibody to determine the optimal concentration. |
| Inconsistent results between replicates | - Pipetting errors- Cell clumping | - Use calibrated pipettes and ensure proper mixing.- Ensure a single-cell suspension of platelets before staining. |
| False-negative result | - Antibody is specific for a drug metabolite not present in vitro- Low antibody titer in the patient sample | - If possible, test with known metabolites of this compound.- Concentrate the patient's serum or use a more sensitive detection method. |
ELISA Assay for DDABs
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background in all wells | - Insufficient blocking- High concentration of secondary antibody- Inadequate washing | - Increase blocking time or try a different blocking agent.- Titrate the secondary antibody to find the optimal dilution.- Increase the number of wash steps and ensure complete removal of wash buffer. |
| No or weak signal in positive control | - Inactive enzyme conjugate or substrate- Incorrect antibody concentrations- Insufficient incubation times | - Use fresh reagents and check their expiration dates.- Optimize the concentrations of capture and detection antibodies.- Ensure adherence to recommended incubation times and temperatures. |
| High variability between duplicate wells | - Inconsistent pipetting- Uneven temperature across the plate during incubation- Edge effects | - Use a multichannel pipette for consistency.- Ensure the plate is incubated in a temperature-controlled environment.- Avoid using the outer wells of the plate or ensure they are filled with buffer. |
| False-positive result | - Cross-reactivity of the secondary antibody- Presence of interfering substances in the serum | - Use a highly cross-adsorbed secondary antibody.- Include appropriate controls, such as testing the serum on an uncoated plate. |
References
- 1. Critical Analysis of Thrombocytopenia Associated With Glycoprotein IIb/IIIa Inhibitors and Potential Role of Zalunfiban, a Novel Small Molecule Glycoprotein Inhibitor, in Understanding the Mechanism(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of drug-induced immune thrombocytopenias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prospective testing for drug-dependent antibodies reduces the incidence of thrombocytopenia observed with the small molecule glycoprotein IIb/IIIa antagonist this compound: implications for the etiology of thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recommendations for standardization of laboratory testing for drug-induced immune thrombocytopenia: communication from the SSC of the ISTH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FcγRI and FcγRIII on splenic macrophages mediate phagocytosis of anti-glycoprotein IIb/IIIa autoantibody-opsonized platelets in immune thrombocytopenia | Haematologica [haematologica.org]
- 6. researchgate.net [researchgate.net]
- 7. Pathophysiology and Diagnosis of Drug-Induced Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platelet Activation Mechanisms and Consequences of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Severe Acute Thrombocytopenia After Tirofiban | ICR Journal [icrjournal.com]
Technical Support Center: Understanding Paradoxical Platelet Activation by GPIIb/IIIa Antagonists
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the paradoxical activation of platelets by Glycoprotein IIb/IIIa (GPIIb/IIIa) antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the paradoxical activation of platelets by GPIIb/IIIa antagonists?
A1: While GPIIb/IIIa antagonists are designed to inhibit platelet aggregation, under certain conditions, they can paradoxically induce platelet activation. This phenomenon is characterized by an increase in platelet activation markers, such as P-selectin expression, despite the blockade of the final common pathway of aggregation. This effect has been a significant concern, particularly with the clinical use of some oral GPIIb/IIIa antagonists.[1][2]
Q2: What are the key requirements for observing paradoxical platelet activation in vitro?
A2: Experimental evidence suggests three critical requirements for ligand-mimetic GPIIb/IIIa antagonists to induce paradoxical platelet activation:
-
Induction of a ligand-bound conformation of GPIIb/IIIa: The antagonist binding to the receptor mimics the binding of a natural ligand like fibrinogen, causing a conformational change.[3][4]
-
Receptor clustering: The GPIIb/IIIa receptors need to be brought into close proximity, which can be achieved experimentally by cross-linking with antibodies or can occur during platelet adhesion to surfaces like collagen.[3][4]
-
Platelet prestimulation: A low level of pre-existing platelet activation, for instance, by low-dose ADP, is necessary to prime the platelets for this paradoxical response.[3][4]
Q3: Which type of GPIIb/IIIa antagonists are more likely to cause this effect?
A3: Ligand-mimetic antagonists, which are often based on the Arg-Gly-Asp (RGD) sequence found in fibrinogen, are primarily associated with paradoxical platelet activation.[1] These include drugs like eptifibatide and tirofiban.[1] In contrast, the antibody-based antagonist abciximab, which targets an epitope near the fibrinogen-binding pocket, is thought to have a different mechanism of action.[1]
Q4: What is the role of the P2Y12 receptor in this process?
A4: The P2Y12 receptor, an ADP receptor on the platelet surface, plays a crucial role in the prestimulation required for paradoxical activation.[1][2] Blockade of the P2Y12 receptor with antagonists like clopidogrel has been shown to inhibit the paradoxical activation induced by GPIIb/IIIa antagonists.[3][4] This highlights the importance of ADP signaling as a positive feedback mechanism in this context.[1]
Troubleshooting Guides
Issue 1: Inconsistent or no paradoxical activation observed in flow cytometry experiments.
-
Possible Cause 1: Insufficient platelet prestimulation.
-
Troubleshooting: Ensure a low, sub-activating concentration of an agonist like ADP is included in your assay. The concentration may need to be optimized for your specific platelet preparation. A typical starting concentration is around 1 µmol/L ADP.[1]
-
-
Possible Cause 2: Lack of receptor clustering.
-
Troubleshooting: Paradoxical activation requires GPIIb/IIIa receptor clustering. In an in vitro suspension-based assay, this may not occur spontaneously. Consider including a cross-linking agent, such as a bivalent anti-GPIIb/IIIa antibody, to induce clustering.[1] Alternatively, experiments can be designed to mimic in vivo conditions where clustering occurs, such as platelet adhesion to collagen.[3][4]
-
-
Possible Cause 3: Inappropriate antagonist concentration.
-
Troubleshooting: The effect can be concentration-dependent. Perform a dose-response curve for the GPIIb/IIIa antagonist being tested. Refer to the table below for typical concentration ranges used in published studies.
-
-
Possible Cause 4: Issues with platelet handling.
Issue 2: Unexpected results in light transmission aggregometry (LTA).
-
Possible Cause 1: Anticoagulant choice.
-
Possible Cause 2: Agonist concentration and type.
-
Possible Cause 3: Pre-analytical variables.
-
Troubleshooting: LTA is susceptible to many pre-analytical variables.[7] Ensure standardized procedures for blood collection (e.g., minimal venostasis, appropriate needle gauge), sample processing (e.g., centrifugation speed and time to obtain platelet-rich plasma), and storage (room temperature, processing within a few hours).[8][9]
-
Quantitative Data Summary
The following table summarizes typical concentrations of GPIIb/IIIa antagonists and agonists used in experimental studies of paradoxical platelet activation.
| Compound | Type | Typical Experimental Concentration Range | Reference |
| Eptifibatide | Ligand-mimetic antagonist | 0.1 - 50 µg/mL | [1] |
| Tirofiban | Ligand-mimetic antagonist | 0.1 - 500 ng/mL | [1] |
| RGD-peptides | Ligand-mimetic antagonist | 0.05 - 10 mmol/L | [1] |
| ADP | Agonist (for prestimulation) | 1 - 20 µmol/L | [1][2] |
| AR-C69931MX | P2Y12 antagonist | Not specified | [3][4] |
| Clopidogrel | P2Y12 antagonist | Not specified | [3][4] |
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of P-selectin Expression
This protocol is designed to assess paradoxical platelet activation by measuring the surface expression of P-selectin (CD62P), a marker of alpha-granule release.
Materials:
-
Freshly prepared platelet-rich plasma (PRP) or washed platelets.
-
GPIIb/IIIa antagonist of interest (e.g., eptifibatide, tirofiban).
-
ADP solution for prestimulation.
-
Cross-linking antibody (optional, e.g., a bivalent anti-GPIIb/IIIa antibody).
-
FITC- or PE-conjugated anti-P-selectin antibody (anti-CD62P).
-
Isotype control antibody.
-
Phosphate-buffered saline (PBS).
-
Fixative solution (e.g., 1% paraformaldehyde in PBS).
-
Flow cytometer.
Methodology:
-
Platelet Preparation: Prepare PRP from citrated whole blood by centrifugation at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
Incubation: In separate tubes, incubate platelets with:
-
Vehicle control (e.g., saline).
-
GPIIb/IIIa antagonist at various concentrations.
-
Low-dose ADP (e.g., 1 µmol/L).
-
GPIIb/IIIa antagonist + low-dose ADP.
-
GPIIb/IIIa antagonist + low-dose ADP + cross-linking antibody.
-
-
Incubate for 15 minutes at room temperature.[1]
-
Staining: Add the fluorescently labeled anti-P-selectin antibody or isotype control to each tube and incubate for a further 15-20 minutes in the dark at room temperature.
-
Fixation: Add fixative solution to each tube and incubate for at least 30 minutes at 4°C.
-
Analysis: Analyze the samples on a flow cytometer, gating on the platelet population based on forward and side scatter characteristics. Record the percentage of P-selectin positive platelets and the mean fluorescence intensity.
Protocol 2: Light Transmission Aggregometry (LTA)
This protocol measures the change in light transmission through a platelet suspension as an indicator of aggregation.
Materials:
-
Freshly prepared platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
GPIIb/IIIa antagonist of interest.
-
Platelet agonist (e.g., ADP, collagen).
-
Light transmission aggregometer.
Methodology:
-
Preparation: Prepare PRP and PPP from citrated whole blood. PPP is obtained by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.
-
Calibration: Calibrate the aggregometer using PRP as 0% aggregation and PPP as 100% aggregation.
-
Incubation: Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C. Add the GPIIb/IIIa antagonist or vehicle and allow it to incubate for a specified time (e.g., 1-5 minutes).
-
Aggregation: Add the platelet agonist (e.g., 20 µM ADP) to initiate aggregation.
-
Measurement: Record the change in light transmission over time (typically 5-10 minutes). The maximum aggregation percentage is determined.
-
Data Analysis: Compare the aggregation curves and maximal aggregation percentages between control and antagonist-treated samples.
Visualizations
Caption: Signaling pathway of paradoxical platelet activation by GPIIb/IIIa antagonists.
Caption: General experimental workflow for studying paradoxical platelet activation.
Caption: Logical relationship of requirements for paradoxical platelet activation.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Anti-platelet therapy: glycoprotein IIb-IIIa antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. A mechanistic model for paradoxical platelet activation by ligand-mimetic alphaIIb beta3 (GPIIb/IIIa) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 8. researchgate.net [researchgate.net]
- 9. emedicine.medscape.com [emedicine.medscape.com]
Challenges in the long-term oral administration of Roxifiban in studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the long-term oral administration of Roxifiban.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (DMP754) is an orally active prodrug that is rapidly converted in the body to its active metabolite, XV459. XV459 is a potent and specific antagonist of the platelet glycoprotein IIb/IIIa (GP IIb/IIIa) receptor. By blocking this receptor, this compound inhibits the final common pathway of platelet aggregation, preventing platelets from clumping together regardless of the initial stimulus. This makes it a powerful antiplatelet agent investigated for the long-term prevention of thrombotic events.
Q2: What are the most common challenges observed in long-term this compound studies?
The most frequently reported challenges in clinical studies with long-term oral administration of this compound and other oral GP IIb/IIIa inhibitors include:
-
Bleeding Events: A dose-dependent increase in minor bleeding (e.g., gastrointestinal, urinary tract) is a common finding.[1]
-
Thrombocytopenia: Reversible low platelet counts have been observed in some patients.[1]
-
Paradoxical Platelet Activation: Despite its intended inhibitory effect, long-term administration has been associated with unexpected increases in markers of platelet activation, such as P-selectin expression and even late activation of the GP IIb/IIIa receptor itself.[2]
-
Inter-individual Variability: There can be significant variation in how individual subjects respond to the drug in terms of both efficacy and side effects.
Q3: Has long-term oral administration of this compound been associated with serious adverse events?
While studies have generally reported this compound to be well-tolerated, the broader class of oral GP IIb/IIIa inhibitors has been linked to an increased risk of mortality in large clinical trials, which has led to the discontinuation of their development for long-term use.[3] Although this compound-specific long-term outcome trials are limited, this class effect is a critical consideration. In shorter-term studies, serious adverse events specifically attributed to this compound were not frequently reported, but dose-dependent bleeding remains a significant safety concern.[1]
Troubleshooting Guides
Issue 1: Increased Incidence of Minor Bleeding in a Study Cohort
Symptoms: Researchers may observe a higher-than-expected rate of minor bleeding events (e.g., bruising, nosebleeds, blood in urine or stool) in the this compound-treated group compared to the placebo group.
Possible Causes:
-
Dose-Dependent Effect: Higher doses of this compound are directly correlated with an increased incidence of minor bleeding.[1]
-
Concomitant Medications: The use of other antiplatelet agents (e.g., aspirin) or anticoagulants can potentiate the bleeding risk.
-
Patient-Specific Factors: Underlying conditions or genetic predispositions may increase bleeding susceptibility.
Troubleshooting Steps:
-
Review Dosing Regimen: Confirm that the administered dose is appropriate for the study population and consistent with established protocols. Doses of 2.0 mg/day and 2.5 mg/day have been shown to significantly increase minor bleeding compared to placebo.[1]
-
Assess Concomitant Medications: Carefully document and analyze the use of all other medications that may affect hemostasis.
-
Monitor Platelet Function: Regularly assess the level of platelet inhibition to ensure it is within the target therapeutic window. Excessive inhibition can lead to increased bleeding.
-
Patient Stratification: In data analysis, consider stratifying patients based on risk factors for bleeding to identify any susceptible subpopulations.
Issue 2: Unexpected or Paradoxical Platelet Activation
Symptoms: Flow cytometry or other platelet function assays may reveal an increase in markers of platelet activation (e.g., P-selectin expression, activated GP IIb/IIIa) after a period of long-term this compound administration, which contradicts its inhibitory mechanism. The ROCKET-I Platelet Substudy noted phasic changes in P-selectin, with early inhibition followed by a 2-fold activation starting at week 12.[2]
Possible Causes:
-
Receptor Conformation Changes: Ligand-mimetic GP IIb/IIIa antagonists can induce a conformational change in the receptor that, under certain conditions (such as platelet pre-stimulation and receptor clustering), can lead to an "outside-in" signaling cascade that activates the platelet.[4]
-
Upregulation of Other Receptors: Chronic blockade of GP IIb/IIIa may lead to compensatory changes in the expression of other platelet receptors.[2]
Troubleshooting Steps:
-
Expand Platelet Function Testing: In addition to standard aggregation assays, utilize flow cytometry to measure a panel of platelet activation markers (e.g., P-selectin, CD63, activated GP IIb/IIIa) at multiple time points throughout the study.
-
Investigate Upstream Signaling: Consider assays that probe upstream signaling pathways in platelets to identify the source of the paradoxical activation.
-
Correlate with Clinical Outcomes: Analyze whether paradoxical activation is associated with any clinical events in the study.
-
Consider Concomitant ADP Receptor Blockade: Mechanistic studies suggest that blocking the P2Y12 ADP receptor may inhibit this paradoxical activation.[4]
Issue 3: High Inter-Individual Variability in Platelet Inhibition
Symptoms: There is a wide range of platelet inhibition observed among subjects receiving the same dose of this compound.
Possible Causes:
-
Pharmacokinetic Variability: Differences in drug absorption, metabolism, and clearance can lead to varying plasma concentrations of the active metabolite, XV459.[5]
-
Pharmacodynamic Variability: Individual differences in platelet receptor density, signaling pathways, and the presence of other medical conditions can alter the response to the drug.
-
Assay Variability: Inconsistencies in blood collection, sample handling, and laboratory procedures can introduce significant variability in platelet function test results.
Troubleshooting Steps:
-
Standardize Assay Protocols: Ensure strict adherence to standardized protocols for blood sampling, processing, and analysis to minimize pre-analytical and analytical variability.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, measure plasma drug concentrations alongside platelet function to build a PK/PD model. This can help to understand and potentially predict the variability in response.
-
Baseline Platelet Reactivity: Assess baseline platelet reactivity before initiating treatment to determine if pre-existing differences in platelet function contribute to the variable response.
Data Presentation
Table 1: Incidence of Adverse Events in a 30-Day this compound Study
| Adverse Event Category | Placebo (n=21) | This compound (n=99) |
| Any Adverse Event | 1 (5%) | 12 (12%) |
| Minor Bleeding | 1 (5%) | 26 (26%) |
| Gastrointestinal Disorders | Data not specified | Data not specified |
| Platelet and Clotting Disorders | Data not specified | Data not specified |
| Urinary Tract Disorders | Data not specified | Data not specified |
| Reversible Thrombocytopenia | 0 | 2 (2%) |
Data adapted from a study in patients with stable coronary artery disease.[1]
Table 2: Dose-Dependent Inhibition of Platelet Aggregation with this compound
| This compound Dose | Level of Platelet Aggregation Inhibition |
| 0.5 mg | A clear dose-response was observed at this level.[5] |
| 1.0 mg | A clear dose-response was observed at this level; systemic exposure of the active metabolite (XV459) plateaued at this dose.[5] |
| >1.0 mg | A dose-proportional increase in platelet aggregation inhibition was not observed.[5] |
Experimental Protocols
Protocol 1: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
Objective: To measure the extent of platelet aggregation in response to an agonist in platelet-rich plasma (PRP).
Materials:
-
Whole blood collected in 3.2% sodium citrate tubes.
-
Platelet agonist (e.g., ADP, collagen).
-
Light transmission aggregometer.
-
Pipettes and tips.
-
Centrifuge.
Methodology:
-
PRP Preparation:
-
Centrifuge whole blood at 150-200 x g for 10-15 minutes at room temperature to separate PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain platelet-poor plasma (PPP).
-
-
Aggregometer Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.
-
-
Assay:
-
Pipette a defined volume of PRP into a cuvette with a stir bar.
-
Place the cuvette in the aggregometer and allow the sample to equilibrate for 2-5 minutes.
-
Add the platelet agonist (e.g., 10 µM ADP) to the PRP and start recording.
-
Monitor the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined from the change in light transmission.
-
Compare the aggregation in samples from this compound-treated subjects to placebo-treated subjects.
-
Protocol 2: Flow Cytometry for Platelet P-selectin and GP IIb/IIIa Expression
Objective: To quantify the expression of activation markers on the platelet surface.
Materials:
-
Whole blood collected in 3.2% sodium citrate tubes.
-
Fluorescently labeled monoclonal antibodies (e.g., anti-CD62P for P-selectin, PAC-1 for activated GP IIb/IIIa).
-
Phosphate-buffered saline (PBS).
-
Fixative (e.g., 1% paraformaldehyde).
-
Flow cytometer.
Methodology:
-
Sample Preparation:
-
Dilute whole blood with PBS.
-
Add the fluorescently labeled antibodies to the diluted blood and incubate in the dark at room temperature for 15-20 minutes.
-
-
Fixation:
-
Add fixative to the sample to stop the reaction and preserve the cells.
-
-
Acquisition:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on their forward and side scatter characteristics.
-
-
Data Analysis:
-
Determine the percentage of platelets positive for the activation marker and the mean fluorescence intensity.
-
Compare the results between different treatment groups and time points.
-
Visualizations
Caption: this compound's mechanism of action workflow.
Caption: Proposed pathway for paradoxical platelet activation.
Caption: Workflow for assessing platelet function in vitro.
References
- 1. The use of this compound (DMP754), a novel oral platelet glycoprotein IIb/IIIa receptor inhibitor, in patients with stable coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on platelet aggregation and major receptor expression in patients with coronary artery disease for the this compound Oral Compound Kinetics Evaluation Trial-I (ROCKET-I Platelet Substudy) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. A mechanistic model for paradoxical platelet activation by ligand-mimetic alphaIIb beta3 (GPIIb/IIIa) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety, tolerability, pharmacokinetics, and time course of pharmacologic response of the active metabolite of this compound, XV459, a glycoprotein IIb/IIIa antagonist, following oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming limitations of in vitro models for Roxifiban testing
Welcome to the technical support center for Roxifiban in vitro testing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the limitations of in vitro models and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active prodrug that is converted in the body to its active form, XV459.[1] XV459 is a potent and selective antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor on the surface of platelets.[2][3] By blocking this receptor, this compound prevents the binding of fibrinogen and other adhesive proteins, thereby inhibiting the final common pathway of platelet aggregation, regardless of the initial agonist.[2]
Q2: Why do my in vitro results with this compound show variability between experiments?
Variability in in vitro platelet assays can stem from several factors. Pre-analytical variables such as the choice of anticoagulant (citrate vs. heparin), blood sample storage time and temperature, and the physiological state of the blood donor can significantly impact platelet function.[4][5][6] For instance, the inhibitory effects of some GPIIb/IIIa antagonists can be influenced by plasma calcium concentrations, which differ between citrate and heparin anticoagulated blood.[7] However, studies have shown that this compound's antiplatelet efficacy is less affected by the choice of anticoagulant compared to other drugs like orbofiban.[7]
Q3: I am observing paradoxical platelet activation in my in vitro assays with this compound. Is this a known issue?
The hypothesis of paradoxical platelet activation by GPIIb/IIIa antagonists has been a topic of discussion. Some studies have reported phasic changes in the expression of platelet receptors like P-selectin and even late activation of GPIIb/IIIa expression with chronic this compound treatment in clinical settings.[8][9] However, other in vitro studies have not found evidence for paradoxical activation of platelets by this compound, showing a dose-dependent inhibition of platelet function without an increase in activation markers.[4][10] It is crucial to carefully control experimental conditions and consider the specific markers and time points being assessed.
Q4: How can I translate my in vitro this compound concentrations to clinically relevant doses?
Extrapolating in vitro concentrations to in vivo doses is a complex process.[11][12] It is important to consider the pharmacokinetic and pharmacodynamic properties of this compound, including its conversion from the prodrug form and its plasma protein binding. One study noted that a clinically achievable concentration of 60 nM this compound in vitro demonstrated significant efficacy in inhibiting thrombus formation.[7] Clinical studies have evaluated oral dosages of this compound ranging from 0.25 mg to 2.5 mg per day.[9][13][14] Researchers should consult relevant clinical trial data to guide the selection of in vitro concentrations that reflect therapeutic levels.
Troubleshooting Guides
Light Transmittance Aggregometry (LTA)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no aggregation response in control samples | - Inactive agonist- Low platelet count in platelet-rich plasma (PRP)- Improper sample handling (e.g., cold temperatures)- Fibrinogen deficiency | - Prepare fresh agonist solutions.- Ensure PRP platelet count is within the optimal range (typically 200-300 x 10^9/L).- Maintain samples at room temperature.[13]- Check fibrinogen levels in the plasma.[6] |
| High baseline aggregation (spontaneous aggregation) | - Pre-activated platelets due to difficult venipuncture or improper sample handling- Underlying condition of the blood donor | - Use a clean venipuncture technique and discard the first few milliliters of blood.[13]- Process blood samples promptly after collection.- Screen donors for conditions that may cause platelet hyperreactivity. |
| Inconsistent results with this compound | - Inaccurate pipetting of this compound or agonist- Variation in incubation times- Use of different anticoagulants across experiments | - Calibrate pipettes regularly.- Standardize incubation times for this compound and agonists.- Consistently use the same anticoagulant (e.g., 3.2% sodium citrate) for all comparative experiments.[6] |
Flow Cytometry for Platelet Activation Markers
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High background fluorescence in unstimulated samples | - Artifactual platelet activation during sample preparation and staining- Non-specific antibody binding | - Handle blood samples gently and minimize vortexing.- Include a fixation step immediately after blood collection for baseline measurements.- Use a blocking buffer (e.g., containing bovine serum albumin) to reduce non-specific binding. |
| Low signal for activation markers (e.g., P-selectin, activated GPIIb/IIIa) after stimulation | - Ineffective agonist- Insufficient agonist concentration- Short incubation time with agonist | - Use a fresh, potent agonist.- Titrate the agonist to determine the optimal concentration for stimulation.- Optimize the incubation time to allow for maximal activation marker expression. |
| Difficulty distinguishing platelet population | - Improper forward and side scatter settings- Presence of microparticles and other cellular debris | - Use logarithmic scaling for forward and side scatter to better visualize the platelet population.- Set a proper threshold to exclude debris.- Use a platelet-specific marker (e.g., CD41 or CD61) to gate specifically on platelets. |
Experimental Protocols
Light Transmittance Aggregometry (LTA) for this compound Efficacy
Objective: To assess the inhibitory effect of this compound on agonist-induced platelet aggregation.
Materials:
-
Freshly drawn human whole blood collected in 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
This compound (active form, XV459) at various concentrations.
-
Platelet agonist (e.g., ADP, collagen, TRAP).
-
Saline or appropriate vehicle control.
-
Light transmission aggregometer.
Methodology:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at 150-200 x g for 10-15 minutes at room temperature to obtain PRP.[6]
-
Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to obtain PPP.
-
-
Sample Preparation:
-
Adjust the platelet count of the PRP to a standardized concentration (e.g., 250 x 10^9/L) using PPP if necessary.
-
Pre-warm PRP samples to 37°C in the aggregometer cuvettes with a stir bar.
-
-
This compound Incubation:
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 1-5 minutes).
-
-
Aggregation Measurement:
-
Set the baseline with PRP (0% aggregation) and PPP (100% aggregation).
-
Add the platelet agonist to the cuvette and record the change in light transmittance for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each condition.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log of this compound concentration.
-
Flow Cytometry for Platelet Activation Markers
Objective: To evaluate the effect of this compound on the expression of platelet activation markers.
Materials:
-
Freshly drawn human whole blood collected in a suitable anticoagulant (e.g., hirudin or citrate).[4]
-
This compound (active form, XV459).
-
Platelet agonist (e.g., ADP, TRAP).
-
Fluorochrome-conjugated antibodies against platelet markers (e.g., CD61 for platelet identification, CD62P for P-selectin, and a PAC-1 antibody for activated GPIIb/IIIa).
-
Fixative solution (e.g., 1% paraformaldehyde).
-
Wash buffer (e.g., PBS with BSA).
-
Flow cytometer.
Methodology:
-
Sample Preparation:
-
Dilute whole blood with a suitable buffer (e.g., HEPES-Tyrode buffer).
-
Add this compound or vehicle control and incubate.
-
-
Platelet Stimulation:
-
Add the agonist and incubate for the optimal time to induce activation marker expression.
-
For unstimulated controls, add buffer instead of agonist.
-
-
Immunostaining:
-
Add the fluorochrome-conjugated antibodies to the samples and incubate in the dark at room temperature.[15]
-
-
Fixation:
-
Add a fixative solution to stop the reaction and preserve the cells.[15]
-
-
Flow Cytometric Analysis:
-
Acquire samples on the flow cytometer.
-
Gate on the platelet population based on forward and side scatter characteristics and/or a platelet-specific marker.
-
Analyze the expression of activation markers on the gated platelet population.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound and its Active Form (XV459)
| Parameter | Drug Form | Species | Agonist | IC50 Value (µM) | Reference |
| Platelet Aggregation | XV459 | Human | ADP (10 µM) | 0.018 | [16] |
| Platelet Aggregation | XV459 | Human | TRAP (4 µM) | 0.025 | [16] |
| Platelet Aggregation | DMP754 (prodrug, post-esterase treatment) | Human | ADP (100 µM) | 0.024 - 0.032 | [1] |
| Platelet Aggregation | XV459 | Human | ADP (100 µM) | 0.024 - 0.032 | [1] |
| Platelet Aggregation | DMP754 (prodrug, post-esterase treatment) | Dog | ADP (100 µM) | 0.024 - 0.032 | [1] |
| Platelet Aggregation | XV459 | Dog | ADP (100 µM) | 0.024 - 0.032 | [1] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action in inhibiting platelet aggregation.
Caption: Workflow for Light Transmittance Aggregometry (LTA).
Caption: Strategies to address in vitro model limitations for this compound testing.
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Platelet GPIIb/IIIa binding characteristics of small molecule RGD mimetic: distinct binding profile for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biodatacorp.com [biodatacorp.com]
- 5. Platelet Aggregation: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 6. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 7. Comparative efficacy between the glycoprotein IIb/IIIa antagonists this compound and orbofiban in inhibiting platelet responses in flow models of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.viamedica.pl [journals.viamedica.pl]
- 9. Effects of this compound on platelet aggregation and major receptor expression in patients with coronary artery disease for the this compound Oral Compound Kinetics Evaluation Trial-I (ROCKET-I Platelet Substudy) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of glycoprotein IIb/IIIa antagonists on platelet activation: development of a transfer method to mimic peak to trough receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strengths and Weaknesses of Light Transmission Aggregometry in Diagnosing Hereditary Platelet Function Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flow Cytometry Protocols for Assessment of Platelet Function in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. The use of this compound (DMP754), a novel oral platelet glycoprotein IIb/IIIa receptor inhibitor, in patients with stable coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bdbiosciences.com [bdbiosciences.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Investigating the Prothrombotic Potential of Oral Glycoprotein IIb/IIIa Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the prothrombotic potential of oral Glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitors. The information is designed to address specific issues that may be encountered during experimental work in this area.
Troubleshooting Guides
This section provides solutions to common problems encountered during the investigation of paradoxical platelet activation induced by oral GPIIb/IIIa inhibitors.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no paradoxical platelet activation observed with an oral GPIIb/IIIa inhibitor. | Insufficient platelet prestimulation. | Ensure platelets are adequately prestimulated. Low-dose ADP is commonly used for this purpose. Platelet adhesion to collagen can also serve as a more physiological prestimulus.[1][2] |
| Lack of GPIIb/IIIa receptor clustering. | In in vitro models, receptor clustering can be induced by using crosslinking antibodies.[1][2] When studying platelet adhesion, the multipoint attachment to collagen can facilitate receptor clustering. | |
| The specific oral GPIIb/IIIa inhibitor does not induce the necessary conformational change in the receptor. | Verify that the inhibitor is a ligand-mimetic antagonist, as these are known to induce a ligand-bound conformation of GPIIb/IIIa, a key requirement for paradoxical activation.[1][2] | |
| Suboptimal assay conditions. | Optimize experimental conditions such as incubation times, reagent concentrations, and temperature. Refer to detailed experimental protocols for guidance. | |
| High background signal in flow cytometry assays for platelet activation markers (P-selectin, PAC-1). | Spontaneous platelet activation during sample preparation. | Handle blood samples gently. Use appropriate anticoagulants (e.g., citrate). Process samples promptly after collection. |
| Contamination of reagents. | Use fresh, filtered buffers and solutions. Ensure antibodies are properly stored and handled. | |
| Instrument settings are not optimized. | Calibrate the flow cytometer with appropriate controls. Adjust forward and side scatter gates to accurately identify the platelet population. | |
| Variability in platelet aggregation results. | Differences in donor platelet reactivity. | Normalize data to a baseline or control for each donor. If possible, use pooled donor platelets for initial screening experiments. |
| Inconsistent drug concentrations. | Due to the low bioavailability of some oral inhibitors, plasma levels can fluctuate significantly.[3][4] For in vitro studies, ensure accurate and consistent dosing. For ex vivo analysis, consider the timing of blood collection in relation to drug administration. | |
| Unexpected increase in thrombotic events in animal models treated with oral GPIIb/IIIa inhibitors. | The oral GPIIb/IIIa inhibitor is exhibiting partial agonism. | This is a known issue, particularly at low trough drug concentrations, which can lead to increased platelet aggregation.[3][4] Consider co-administration with other antiplatelet agents, such as P2Y12 inhibitors, which has been shown to mitigate this effect.[1][2] |
| The drug may have off-target effects. | Investigate other potential biological activities of the compound. |
Frequently Asked Questions (FAQs)
This section addresses common questions related to the prothrombotic effects of oral GPIIb/IIIa inhibitors.
Q1: What is the underlying mechanism of the prothrombotic potential of some oral GPIIb/IIIa inhibitors?
A1: The primary mechanism is known as "paradoxical platelet activation." This occurs when ligand-mimetic GPIIb/IIIa antagonists bind to the receptor and induce a conformational change that mimics the ligand-bound state.[1][2] This, in conjunction with platelet prestimulation and receptor clustering, can trigger outside-in signaling pathways that lead to platelet activation, degranulation (e.g., P-selectin expression), and a prothrombotic state.[1][2][5]
Q2: Why was this prothrombotic effect a major issue for oral GPIIb/IIIa inhibitors in clinical trials, but less so for intravenous formulations?
A2: Several factors contributed to this discrepancy. Oral inhibitors often have low bioavailability, leading to significant fluctuations in plasma concentrations with low trough levels between doses.[3][4] During these trough periods, the partial agonist activity of the drugs could predominate, leading to increased platelet activation.[3][4] Intravenous administration, in contrast, achieves sustained high levels of receptor blockade, which appears to prevent this paradoxical activation.[3]
Q3: What were the major clinical outcomes observed in trials of oral GPIIb/IIIa inhibitors?
A3: Large-scale clinical trials of oral GPIIb/IIIa inhibitors, such as the OPUS-TIMI 16 trial with orbofiban, the EXCITE trial with xemilofiban, and the SYMPHONY trials with sibrafiban, were largely disappointing.[6][7] Instead of the expected benefit, these trials showed no significant reduction in ischemic events and, in some cases, were associated with a statistically significant increase in mortality and thrombotic events.[6][7][8]
Q4: What are the key experimental assays to assess the prothrombotic potential of an oral GPIIb/IIIa inhibitor?
A4: The following assays are crucial:
-
Flow Cytometry: To measure platelet activation markers such as P-selectin (CD62P) expression and the binding of PAC-1, an antibody that specifically recognizes the activated conformation of GPIIb/IIIa.[1][2][9]
-
Platelet Aggregometry: To assess the overall effect of the inhibitor on platelet aggregation in response to various agonists.
-
Calcium Signaling Assays: To measure changes in intracellular calcium levels, which are an indicator of platelet activation.[2]
-
In vivo Thrombosis Models: To evaluate the net effect of the inhibitor on thrombus formation in a physiological setting.
Q5: Can the prothrombotic effect of oral GPIIb/IIIa inhibitors be mitigated?
A5: Research suggests that co-administration of a P2Y12 ADP receptor antagonist, such as clopidogrel, can inhibit the paradoxical platelet activation induced by ligand-mimetic GPIIb/IIIa antagonists.[1][2][10] This is because ADP-mediated signaling is a key component of the necessary platelet "prestimulation."
Quantitative Data Summary
The following tables summarize key quantitative findings from relevant studies.
Table 1: Clinical Trial Mortality Data for Oral GPIIb/IIIa Inhibitors
| Trial | Oral GPIIb/IIIa Inhibitor | Odds Ratio for Mortality (Inhibitor vs. Control) | 95% Confidence Interval | p-value |
| EXCITE | Xemilofiban | 2.1 | 0.99 to 4.46 | 0.048 |
| OPUS-TIMI 16 | Orbofiban | 1.4 | 1.00 to 1.95 | 0.047 |
| SYMPHONY (2nd) | Sibrafiban | 1.54 | 1.02 to 2.34 | 0.038 |
| Pooled Analysis | All agents | 1.37 | 1.13 to 1.67 | 0.001 |
Data adapted from a pooled analysis of four large-scale, placebo-controlled, randomized trials.[8]
Table 2: Effect of P2Y12 Blockade on GPIIb/IIIa Antagonist-Induced Platelet Activation
| Condition | Mean Fluorescence Intensity (P-selectin Expression) | Standard Deviation |
| Adhering Platelets (Control) | 10.2 | 1.5 |
| Adhering Platelets + Eptifibatide | 25.8 | 3.2 |
| Adhering Platelets + Eptifibatide + AR-C69931MX (P2Y12 inhibitor) | 11.5 | 1.8 |
Representative data from an in vitro study demonstrating the inhibition of paradoxical platelet activation by a P2Y12 antagonist.[10]
Detailed Experimental Protocols
Protocol 1: Flow Cytometry Analysis of P-selectin Expression and PAC-1 Binding
This protocol is adapted from methodologies described for assessing paradoxical platelet activation.[1][2][9]
Materials:
-
Whole blood collected in sodium citrate.
-
Oral GPIIb/IIIa inhibitor of interest.
-
Platelet agonists (e.g., ADP, collagen).
-
Fluorescently labeled antibodies: Anti-CD61 (platelet marker), Anti-CD62P (P-selectin), and PAC-1-FITC.
-
Phosphate-buffered saline (PBS).
-
Paraformaldehyde (for fixation).
-
Flow cytometer.
Procedure:
-
Prepare platelet-rich plasma (PRP) by centrifuging whole blood at a low speed.
-
Pre-incubate PRP with the oral GPIIb/IIIa inhibitor or vehicle control for the desired time at 37°C.
-
Induce platelet prestimulation by adding a low concentration of ADP or by allowing platelets to adhere to a collagen-coated surface.
-
Add the fluorescently labeled antibodies (Anti-CD61, Anti-CD62P, and PAC-1-FITC) and incubate in the dark at room temperature.
-
Stop the reaction by adding PBS.
-
(Optional) Fix the platelets with paraformaldehyde.
-
Analyze the samples on a flow cytometer, gating on the CD61-positive population to identify platelets.
-
Quantify the percentage of platelets positive for P-selectin and PAC-1 binding, as well as the mean fluorescence intensity.
Protocol 2: In Vitro Platelet Aggregation Assay
This protocol outlines a standard light transmission aggregometry (LTA) experiment.
Materials:
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Oral GPIIb/IIIa inhibitor of interest.
-
Platelet agonists (e.g., ADP, collagen, thrombin).
-
Saline solution.
-
Platelet aggregometer.
Procedure:
-
Prepare PRP and PPP from citrated whole blood by differential centrifugation.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-incubate PRP with the oral GPIIb/IIIa inhibitor or vehicle control at 37°C in the aggregometer cuvette with stirring.
-
Add a platelet agonist to initiate aggregation.
-
Record the change in light transmission for a defined period.
-
Analyze the aggregation curves to determine the maximum aggregation percentage and the slope of the aggregation response.
Visualizations
Caption: Signaling pathway of paradoxical platelet activation by oral GPIIb/IIIa inhibitors.
Caption: Experimental workflow for assessing paradoxical platelet activation using flow cytometry.
Caption: Logical relationship explaining the clinical failure of oral GPIIb/IIIa inhibitors.
References
- 1. ahajournals.org [ahajournals.org]
- 2. A mechanistic model for paradoxical platelet activation by ligand-mimetic alphaIIb beta3 (GPIIb/IIIa) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral GPIIb/IIIa antagonists: what went wrong? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Anti-platelet therapy: glycoprotein IIb-IIIa antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jacc.org [jacc.org]
- 7. The failure of orally administered glycoprotein IIb/IIIa inhibitors to prevent recurrent cardiac events - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Flow cytometric analysis reveals the high levels of platelet activation parameters in circulation of multiple sclerosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
Technical Support Center: Detection of Drug-Dependent Antibodies Against Roxifiban
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on detecting drug-dependent antibodies (DDAbs) against Roxifiban, a glycoprotein (GP) IIb/IIIa receptor antagonist. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced thrombocytopenia?
This compound can induce thrombocytopenia, a condition characterized by a low platelet count, through an immune-mediated mechanism. This occurs when the drug stimulates the production of drug-dependent antibodies (DDAbs) that bind to the GPIIb/IIIa receptor on platelets only in the presence of this compound.[1][2][3] This antibody binding leads to the rapid clearance of platelets from circulation, resulting in thrombocytopenia.[4]
Q2: Which are the recommended methods for detecting anti-Roxifiban DDAbs?
The most common and validated methods for detecting anti-Roxifiban DDAbs are Enzyme-Linked Immunosorbent Assay (ELISA) and flow cytometry.[1][5] While ELISA has been specifically developed and validated for clinical trials involving this compound, flow cytometry is generally considered a more sensitive method for detecting drug-dependent platelet antibodies.[6][7][8] Platelet aggregometry can also be a simple and quantitative method for DDAb detection.[9]
Q3: What is the difference between "free" and "total" DDAb ELISA assays?
In the context of this compound, two types of ELISA assays were developed:
-
Free DDAb Assay: This assay detects antibodies circulating freely in the patient's plasma (specifically, citrate plasma).
-
Total DDAb Assay: This assay is designed to detect both free and platelet-bound antibodies. It uses EDTA plasma, which helps to elute the antibodies bound to platelets, thus providing a measure of the total antibody pool.[1]
Q4: Can patients have pre-existing antibodies to this compound?
Yes, studies have shown that some individuals may have pre-existing antibodies that react with the GPIIb/IIIa receptor in the presence of this compound, even without prior exposure to the drug.[2][3] Pre-screening patients for these antibodies has been shown to significantly reduce the incidence of thrombocytopenia during treatment.[2][3]
Troubleshooting Guides
ELISA Assay Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| High Background | - Insufficient washing.- Concentration of detection antibody is too high.- Non-specific binding. | - Increase the number of wash cycles.- Optimize the concentration of the detection antibody by titration.- Use a different blocking agent or increase blocking time.[10][11] |
| Weak or No Signal | - Reagents (e.g., substrate, conjugate) are inactive or expired.- Incorrect incubation times or temperatures.- Omission of a key reagent. | - Use fresh reagents and ensure proper storage.- Adhere strictly to the recommended incubation parameters.- Double-check the protocol to ensure all steps were followed correctly.[10][12] |
| Poor Replicate Data | - Pipetting errors.- Inconsistent washing.- Improperly mixed reagents. | - Calibrate pipettes and use proper pipetting techniques.- Ensure uniform washing across all wells; consider an automated plate washer.- Thoroughly mix all reagents before use.[10][11][13] |
| Positive Results in Negative Control | - Contamination of reagents or samples.- Cross-reactivity of antibodies. | - Use fresh, sterile reagents and pipette tips.- Ensure the detection antibody does not bind to the capture antibody in the absence of the antigen-drug complex.[10][11] |
Flow Cytometry Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | - Inadequate washing of platelets.- Non-specific antibody binding.- Platelet activation. | - Increase the number of wash steps to remove unbound antibodies.- Include an Fc blocking step and use a protein-based blocking buffer.- Handle platelets gently to avoid activation; use appropriate anticoagulants. |
| Low Positive Signal | - Insufficient antibody concentration.- Low drug concentration.- Loss of platelets during washing steps. | - Titrate the patient's serum/plasma to find the optimal concentration.- Ensure the drug concentration is sufficient to facilitate antibody binding.[7]- Be gentle during centrifugation and aspiration steps.[14] |
| High Variability Between Samples | - Inconsistent cell counts.- Variation in incubation times. | - Standardize the platelet count for each sample.- Ensure precise and consistent incubation times for all samples. |
Quantitative Data Summary
The following tables summarize the performance characteristics of the validated ELISA assays for detecting anti-Roxifiban DDAbs as reported in clinical studies.
Table 1: Precision of Anti-Roxifiban DDAb ELISA Assays [1]
| Assay Type | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) |
| Free DDAb Assay | 5-12% | 12-14% |
| Total DDAb Assay | 5-10% | 4-12% |
Table 2: Clinical Performance of Anti-Roxifiban DDAb ELISA Assays [1]
| Assay Type | Clinical Sensitivity | Clinical Specificity |
| Free DDAb Assay | ~99-100% | ~95% |
| Total DDAb Assay | ~99-100% | ~95% |
Experimental Protocols & Methodologies
Anti-Roxifiban DDAb ELISA (Indirect Method)
This protocol is a generalized representation based on standard indirect ELISA principles for DDAb detection.
Materials:
-
Purified GPIIb/IIIa receptor
-
Patient plasma (citrated for free DDAbs, EDTA for total DDAbs)
-
This compound solution
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated anti-human IgG antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well ELISA plates
Procedure:
-
Coating: Coat wells of a 96-well plate with purified GPIIb/IIIa receptor overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer.
-
Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation:
-
Prepare dilutions of patient plasma.
-
In separate tubes, incubate the diluted plasma with and without a saturating concentration of this compound for 30-60 minutes.
-
Add the plasma/Roxifiban mixtures to the wells and incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the washing step.
-
Detection Antibody: Add HRP-conjugated anti-human IgG to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with wash buffer.
-
Substrate Development: Add TMB substrate to each well and incubate in the dark until color develops (typically 15-30 minutes).
-
Stopping Reaction: Stop the reaction by adding stop solution.
-
Reading: Read the absorbance at 450 nm using a microplate reader. A significantly higher signal in the presence of this compound indicates the presence of DDAbs.
Flow Cytometry for Anti-Roxifiban DDAb Detection
This protocol outlines the general steps for detecting platelet-bound DDAbs using flow cytometry.
Materials:
-
Platelet-rich plasma (PRP) from a healthy group O donor
-
Patient serum or plasma
-
This compound solution
-
FITC-conjugated anti-human IgG antibody
-
Wash buffer (e.g., Tyrode's buffer with albumin)
-
Fixative (e.g., 1% paraformaldehyde)
-
Flow cytometer
Procedure:
-
Platelet Preparation: Isolate platelets from the PRP of a healthy donor and wash them. Resuspend the platelets in wash buffer to a standardized concentration.
-
Incubation:
-
In separate tubes, add the platelet suspension.
-
To test tubes, add patient serum/plasma and this compound solution.
-
To control tubes, add patient serum/plasma without this compound, and also include a negative control with normal human serum.
-
Incubate for 30-60 minutes at room temperature.
-
-
Washing: Wash the platelets twice with wash buffer to remove unbound antibodies.
-
Staining: Add FITC-conjugated anti-human IgG to the platelet pellet and incubate for 30 minutes in the dark at room temperature.
-
Washing: Wash the platelets twice to remove unbound secondary antibody.
-
Fixation: Resuspend the platelets in a fixative solution.
-
Analysis: Analyze the samples on a flow cytometer, gating on the platelet population. A significant increase in the mean fluorescence intensity (MFI) in the presence of this compound compared to the control indicates the presence of DDAbs.[6][7]
Visualizations
Caption: Workflow for the detection of anti-Roxifiban antibodies using ELISA.
Caption: Workflow for detecting drug-dependent antibodies via flow cytometry.
Caption: Mechanism of this compound-dependent antibody binding to platelets.
References
- 1. Validation and implementation of drug-dependent antibody assays in clinical trials for safety monitoring of patients dosed with this compound, an orally bioavailable glycoprotein IIb/IIIa antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prospective testing for drug-dependent antibodies reduces the incidence of thrombocytopenia observed with the small molecule glycoprotein IIb/IIIa antagonist this compound: implications for the etiology of thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. ahajournals.org [ahajournals.org]
- 5. A systematic evaluation of laboratory testing for drug-induced immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.versiti.org [media.versiti.org]
- 7. Detection of drug-dependent, platelet-reactive antibodies by antigen-capture ELISA and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. The Assessment of Drug-Dependent and Isoimmune Antiplatelet Antibodies by the Use of Platelet Aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. hycultbiotech.com [hycultbiotech.com]
- 12. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 13. tulipgroup.com [tulipgroup.com]
- 14. med.upenn.edu [med.upenn.edu]
Technical Support Center: Managing Variability in Individual Responses to Roxifiban
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Roxifiban. Our goal is to help you navigate the complexities of individual responses to this oral glycoprotein (GP) IIb/IIIa antagonist and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally administered prodrug that is converted in the body to its active form, XV459.[1][2] XV459 is a potent antagonist of the platelet glycoprotein IIb/IIIa (αIIbβ3) receptor.[1][3] This receptor is the final common pathway for platelet aggregation.[4] By blocking the binding of fibrinogen and von Willebrand factor to this receptor, this compound inhibits platelet aggregation, a critical step in thrombus formation.[4][5]
Q2: What are the known factors contributing to variability in individual responses to this compound?
Significant interindividual variability in the response to this compound has been observed.[1] Key contributing factors include:
-
Pharmacokinetics: While intraindividual variability is low (CV < 15%), interindividual variability in the pharmacokinetics of the active metabolite XV459 is higher (CV < 30%).[1]
-
Genetic Polymorphisms: The PlA1/A2 polymorphism of the GPIIIa gene (also known as HPA-1) has been investigated as a potential source of variability in response to GP IIb/IIIa inhibitors.[6][7][8] Some studies suggest that the PlA2 allele may be associated with altered platelet reactivity and response to these drugs.[7][9]
-
Dose-Response Relationship: The pharmacodynamic response to this compound is dose-dependent.[4][10] Higher doses generally lead to greater inhibition of platelet aggregation but may also increase the risk of minor bleeding.[4][10]
-
Paradoxical Platelet Activation: Although controversial, some studies have suggested that oral GP IIb/IIIa inhibitors might, in some cases, cause paradoxical platelet activation.[11][12] This could manifest as phasic changes in the expression of platelet receptors like P-selectin.[11] However, other studies have found no evidence of paradoxical activation with this compound.[1][12]
Q3: How does this compound's effect on platelet aggregation plateau at higher doses?
Studies have shown a clear dose-response for this compound at doses of 0.5 mg and 1.0 mg.[1][2] However, for doses greater than 1.0 mg, a dose-proportional increase in the inhibition of platelet aggregation is not observed, and the systemic exposure of its active metabolite, XV459, plateaus.[1][2]
Q4: Can this compound be used concomitantly with aspirin?
Yes, studies have investigated the use of this compound both as a monotherapy and in combination with aspirin.[11] Pretreatment with aspirin does not appear to have a significant effect on the pharmacokinetics and pharmacologic response of this compound's active metabolite, XV459.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in platelet aggregation results between replicates. | - Inconsistent sample handling and processing.- Variation in agonist concentration.- Spontaneous platelet activation. | - Standardize blood collection, sample preparation, and storage procedures.[13][14][15]- Prepare fresh agonist solutions and ensure accurate pipetting.- Minimize sample agitation and storage time. Keep samples at room temperature.[13] |
| No significant inhibition of platelet aggregation observed after this compound treatment. | - Sub-therapeutic dose of this compound.- "this compound resistance" in the subject.- Inappropriate agonist or agonist concentration used in the assay. | - Verify the dose-response relationship in your experimental model.[4][10]- Consider genotyping for relevant polymorphisms like PlA1/A2.[6][7][9]- Optimize the platelet aggregation assay with different agonists (e.g., ADP, collagen, TRAP) and concentrations. |
| Evidence of paradoxical platelet activation (e.g., increased P-selectin expression). | - This is a controversial and rare phenomenon with GP IIb/IIIa inhibitors.[6][12]- Potential influence of the PlA1/A2 polymorphism.[6] | - Use flow cytometry to carefully assess multiple platelet activation markers (e.g., P-selectin, activated GP IIb/IIIa).[1][11]- If observed, consider genotyping the subjects for the PlA1/A2 polymorphism.[6] |
| Inconsistent results with Light Transmission Aggregometry (LTA). | - Pre-analytical variables (e.g., improper blood collection, centrifugation speed).[16][17]- Lipemic or hemolyzed plasma samples. | - Follow standardized protocols for blood collection (e.g., use of citrate anticoagulant) and PRP preparation.[16][17]- Ensure proper centrifugation to obtain platelet-rich plasma (PRP).[17]- Use platelet-poor plasma (PPP) from the same subject as a reference.[16] |
Quantitative Data Summary
Table 1: Dose-Dependent Inhibition of Platelet Aggregation by this compound
| This compound Dose (mg/day) | Agonist | Mean Inhibition of Platelet Aggregation (%) | Reference |
| 0.5 | 10 µM ADP | Significant inhibition | [1][2] |
| 1.0 | 10 µM ADP | Potent and sustained inhibition | [1][2] |
| >1.0 | 10 µM ADP | No dose-proportional increase in inhibition | [1][2] |
| 0.25 - 2.5 | 10 µM ADP | Dose-dependent inhibition | [4][10] |
Table 2: Incidence of Minor Bleeding with this compound Treatment
| Treatment Group | Incidence of Minor Bleeding (%) | p-value (vs. Placebo) | Reference |
| Placebo | 5% (1 of 21) | - | [4] |
| This compound (all doses) | 26% (26 of 99) | < 0.05 | [4] |
| This compound (2 and 2.5 mg/day) | Significantly greater than placebo | ≤ 0.05 | [4] |
Experimental Protocols
Protocol 1: Assessment of this compound's Effect on Platelet Aggregation using Light Transmission Aggregometry (LTA)
-
Blood Collection:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge the citrated whole blood at 150-200 x g for 10-15 minutes at room temperature to obtain PRP.[17]
-
Carefully aspirate the PRP layer.
-
Centrifuge the remaining blood at 2000 x g for 15-20 minutes to obtain PPP.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust with PPP to a standardized count (e.g., 250 x 10⁹/L).
-
-
LTA Procedure:
-
Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add the desired concentration of a platelet agonist (e.g., 10 µM ADP, 2 µg/mL collagen).
-
Record the change in light transmittance for 5-10 minutes.
-
To test the effect of this compound, incubate the PRP with the drug or vehicle control for a specified time before adding the agonist.
-
Protocol 2: Flow Cytometric Analysis of Platelet Activation Markers
-
Blood Collection and Preparation:
-
Collect whole blood into tubes containing an appropriate anticoagulant (e.g., citrate, hirudin).[1]
-
For in vitro experiments, add this compound or vehicle control to the whole blood and incubate.
-
-
Platelet Stimulation:
-
Add a platelet agonist (e.g., ADP, TRAP) at a submaximal concentration to induce platelet activation.
-
-
Antibody Staining:
-
Add fluorescently labeled antibodies specific for platelet activation markers, such as:
-
Anti-CD62P (P-selectin) to measure alpha-granule secretion.
-
PAC-1, which binds to the activated conformation of GP IIb/IIIa.
-
-
Incubate in the dark at room temperature for 15-20 minutes.
-
-
Fixation and Analysis:
-
Fix the samples with 1% paraformaldehyde.
-
Analyze the samples on a flow cytometer, gating on the platelet population based on forward and side scatter characteristics.
-
Quantify the percentage of positive cells or the mean fluorescence intensity for each activation marker.
-
Visualizations
References
- 1. Effects of the glycoprotein IIb/IIIa antagonist this compound on P-selectin expression, fibrinogen binding, and microaggregate formation in a phase I dose-finding study: no evidence for platelet activation during treatment with a glycoprotein IIb/IIIa antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, tolerability, pharmacokinetics, and time course of pharmacologic response of the active metabolite of this compound, XV459, a glycoprotein IIb/IIIa antagonist, following oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet GPIIb/IIIa binding characteristics of small molecule RGD mimetic: distinct binding profile for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Low incidence of paradoxical platelet activation by glycoprotein IIb/IIIa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The PlA1/A2 polymorphism of glycoprotein IIIa in relation to efficacy of antiplatelet drugs: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of genetic polymorphisms on platelet function and response to anti platelet drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The use of this compound (DMP754), a novel oral platelet glycoprotein IIb/IIIa receptor inhibitor, in patients with stable coronary artery disease [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound on platelet aggregation and major receptor expression in patients with coronary artery disease for the this compound Oral Compound Kinetics Evaluation Trial-I (ROCKET-I Platelet Substudy) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of glycoprotein IIb/IIIa antagonists on platelet activation: development of a transfer method to mimic peak to trough receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biodatacorp.com [biodatacorp.com]
- 15. biodatacorp.com [biodatacorp.com]
- 16. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 17. de-vhl.nl [de-vhl.nl]
Technical Support Center: Refining Animal Models for Antiplatelet Therapeutics
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals dedicated to improving the predictive power of preclinical animal models for antiplatelet therapeutics, using the clinical experience with Roxifiban as a case study. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help refine your experimental approach and better anticipate clinical outcomes.
Introduction: The this compound Paradox
This compound, a potent oral glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitor, effectively demonstrated antithrombotic efficacy in preclinical canine models of arterial thrombosis. However, clinical trials with this compound and other oral GPIIb/IIIa inhibitors revealed an unexpected and concerning increase in mortality and thrombotic events, despite potent inhibition of platelet aggregation.[1][2][3] This discrepancy highlights a critical gap in the predictive validity of traditional animal models for this class of drugs. A key finding from the ROCKET-I clinical trial was the observation of paradoxical late activation of GPIIb/IIIa receptors and phasic changes in other platelet receptors, a phenomenon not predicted by the initial preclinical studies.[4] This technical guide will explore the refinement of animal models to better investigate such complex biological responses and improve the translation of preclinical findings to clinical success.
Frequently Asked Questions (FAQs)
Q1: Why did the preclinical canine models of thrombosis fail to predict the adverse clinical outcomes of this compound?
A1: The canine models, primarily involving acute electrolytic or mechanical injury to induce arterial thrombosis, focused on the immediate antithrombotic efficacy of this compound.[5] These models were successful in demonstrating the drug's potent ability to prevent occlusive thrombus formation. However, they were not designed to detect the more subtle, long-term paradoxical effects on platelet receptor expression and activation that were later observed in human clinical trials.[4] The acute nature of these models and potential species-specific differences in platelet biology likely contributed to this predictive failure.
Q2: What is "paradoxical platelet activation" and how might it contribute to adverse events?
A2: Paradoxical platelet activation refers to the unexpected pro-thrombotic state that can be induced by some GPIIb/IIIa inhibitors under certain conditions. Studies suggest that while these drugs block the final step of platelet aggregation, they can also induce conformational changes in the GPIIb/IIIa receptor that expose new binding sites, leading to platelet activation and signaling.[4] This can result in the release of pro-thrombotic and inflammatory mediators, potentially contributing to an increased risk of thrombotic events and mortality in the clinical setting.
Q3: What are the key advantages of refined mouse models over traditional canine models for studying antiplatelet agents?
A3: Refined mouse models offer several advantages, including:
-
Genetic Manipulation: The availability of transgenic mouse lines allows for the investigation of specific genes and signaling pathways involved in thrombosis and the drug's mechanism of action.
-
Higher Throughput and Reduced Cost: Mouse models are generally more cost-effective and allow for larger experimental groups, enhancing statistical power.
-
Advanced Imaging Techniques: Techniques like intravital microscopy can be readily applied in mice to visualize thrombus formation in real-time at a cellular and molecular level.
-
More Diverse and Chronic Models: A wider range of thrombosis models, including those that better mimic chronic disease states, are established in mice.
Q4: How can we better assess the risk of paradoxical platelet activation in preclinical studies?
A4: To assess this risk, it is crucial to incorporate assays that go beyond simple platelet aggregation. This includes:
-
Flow Cytometry: To analyze the expression of platelet activation markers (e.g., P-selectin, CD63) and conformational changes in GPIIb/IIIa receptors over time.
-
Long-term Dosing Studies: Chronic dosing in animal models is necessary to evaluate the potential for long-term changes in platelet receptor expression and function.
-
In Vitro Assays with Human Platelets: Perfusion chambers and other in vitro systems using human blood can help to identify species-specific differences in drug response.
Troubleshooting Guides
Issue 1: Inconsistent or high variability in thrombosis models.
| Potential Cause | Troubleshooting Step |
| Surgical variability | Standardize surgical procedures, including the extent of vessel injury and placement of sensors. Ensure consistent anesthesia depth. |
| Reagent instability | Prepare fresh solutions of thrombotic inducers (e.g., ferric chloride) for each experiment. |
| Animal strain/age/sex differences | Use a consistent strain, age, and sex of animals for all experiments. Report these details in all publications. |
| Environmental factors | Maintain a consistent and controlled environment (temperature, light-dark cycle) for animal housing. |
Issue 2: Difficulty in assessing bleeding risk accurately.
| Potential Cause | Troubleshooting Step |
| Insensitive bleeding assay | Utilize a standardized tail bleeding assay with controlled temperature and measurement of both bleeding time and blood volume. |
| Inadequate monitoring of platelet count | Regularly monitor circulating platelet counts, as drug-induced thrombocytopenia can significantly increase bleeding risk. |
| Lack of dose-response analysis | Perform dose-response studies for bleeding time to establish a therapeutic window. |
Issue 3: Failure to detect pro-thrombotic or inflammatory signals.
| Potential Cause | Troubleshooting Step |
| Limited endpoints measured | Incorporate a broader range of endpoints beyond thrombus weight/occlusion, including measurement of soluble inflammatory markers (e.g., cytokines, chemokines) and assessment of platelet activation markers by flow cytometry. |
| Acute vs. chronic effects not distinguished | Design studies with both acute and chronic dosing regimens to identify time-dependent effects on platelet function and gene expression. |
| Inappropriate model for the clinical context | Select animal models that more closely mimic the underlying pathology of the target patient population (e.g., models of atherosclerosis or chronic inflammation). |
Data Presentation: Preclinical vs. Clinical Outcomes of Oral GPIIb/IIIa Inhibitors
The following tables summarize the discrepancy between the promising preclinical data and the concerning clinical outcomes observed with oral GPIIb/IIIa inhibitors.
Table 1: Preclinical Efficacy of an Oral GPIIb/IIIa Inhibitor (Xemilofiban) in a Canine Model of Arterial Thrombosis
| Endpoint | Placebo | Xemilofiban (≥2.5 mg/kg) |
| Incidence of Thrombosis | High | Significantly Reduced (P<0.05)[6] |
| Time to Occlusion | Short | Significantly Increased[6] |
| Ex vivo Platelet Aggregation | Normal | >90% Inhibition[6] |
| Bleeding Time | Normal | Significantly Increased (P<0.05)[6] |
Data from a study on xemilofiban, another oral GPIIb/IIIa antagonist, is used here as a representative example of the preclinical efficacy observed with this drug class in canine models.
Table 2: Clinical Outcomes of Oral GPIIb/IIIa Inhibitors in Large-Scale Randomized Trials
| Endpoint | Placebo/Aspirin Alone | Oral GPIIb/IIIa Inhibitor | Odds Ratio (95% CI) |
| Mortality | Lower | Higher | 1.37 (1.13 - 1.66)[1][2] |
| Myocardial Infarction | - | Trend towards increase | - |
| Urgent Revascularization | Higher | Lower | - |
| Minor Bleeding | 5% (1 of 21) | 26% (26 of 99) | - |
Mortality data is from a meta-analysis of four large-scale trials of oral GPIIb/IIIa inhibitors. Minor bleeding data is from a clinical study of this compound.[7][8]
Experimental Protocols
Protocol 1: Ferric Chloride-Induced Carotid Artery Thrombosis in Mice
This model is a widely used method to induce occlusive thrombosis and is sensitive to both anticoagulant and antiplatelet drugs.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (forceps, scissors)
-
Doppler flow probe
-
Ferric chloride (FeCl₃) solution (e.g., 10% w/v)
-
Filter paper
-
Saline
Procedure:
-
Anesthetize the mouse and place it on a surgical board.
-
Make a midline cervical incision to expose the left common carotid artery.
-
Carefully dissect the artery from the surrounding tissue.
-
Place a Doppler flow probe around the artery to measure baseline blood flow.
-
Saturate a small piece of filter paper (1x2 mm) with the FeCl₃ solution.
-
Apply the saturated filter paper to the adventitial surface of the carotid artery for a standardized time (e.g., 3 minutes).
-
Remove the filter paper and rinse the area with saline.
-
Continuously monitor blood flow with the Doppler probe until complete occlusion (cessation of blood flow) occurs. The time to occlusion is the primary endpoint.
Protocol 2: Mouse Tail Bleeding Assay
This assay is used to assess the effect of antiplatelet agents on hemostasis.
Materials:
-
Mouse restrainer
-
Scalpel or sharp blade
-
50 ml conical tube with saline at 37°C
-
Timer
-
Filter paper
Procedure:
-
Administer the test compound to the mouse at the desired time point before the assay.
-
Place the mouse in a restrainer.
-
Transect the tail 3-5 mm from the tip with a sharp blade.
-
Immediately immerse the tail in the pre-warmed saline.
-
Start the timer and measure the time until bleeding stops for at least 30 seconds. This is the bleeding time.
-
After the bleeding has stopped, gently blot the tail tip on filter paper to check for re-bleeding.
-
For a more quantitative measure, the amount of blood loss can be determined by measuring the hemoglobin content of the saline.
Mandatory Visualizations
Caption: Discrepancy between preclinical prediction and clinical reality for this compound.
Caption: Signaling pathway of paradoxical platelet activation by this compound.
Caption: Workflow for refined animal models to better predict clinical outcomes.
References
- 1. Increased mortality with oral platelet glycoprotein IIb/IIIa antagonists: a meta-analysis of phase III multicenter randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Oral platelet glycoprotein IIb/IIIa receptor inhibitors—part II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound on platelet aggregation and major receptor expression in patients with coronary artery disease for the this compound Oral Compound Kinetics Evaluation Trial-I (ROCKET-I Platelet Substudy) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intravenous and oral antithrombotic efficacy of the novel platelet GPIIb/IIIa antagonist this compound (DMP754) and its free acid form, XV459 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effect of oral xemilofiban in arterial thrombosis in dogs: increased activity in combination with aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The use of this compound (DMP754), a novel oral platelet glycoprotein IIb/IIIa receptor inhibitor, in patients with stable coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Validation & Comparative
In Vitro Showdown: A Comparative Analysis of GPIIb/IIIa Antagonists Roxifiban, Tirofiban, and Eptifibatide
For Immediate Release
In the competitive landscape of antithrombotic drug development, a clear understanding of the in vitro performance of platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor antagonists is paramount for researchers and scientists. This guide provides a head-to-head comparison of three key inhibitors: Roxifiban, Tirofiban, and Eptifibatide, focusing on their efficacy in inhibiting platelet aggregation. The data presented is compiled from various in vitro studies to offer a comprehensive overview for drug development professionals.
Quantitative Performance Metrics
The inhibitory potency of this compound, Tirofiban, and Eptifibatide has been evaluated in vitro by determining their half-maximal inhibitory concentrations (IC50) against adenosine diphosphate (ADP)-induced platelet aggregation. This key parameter provides a quantitative measure of drug efficacy at the molecular level. Further comparative data on platelet aggregation inhibition and receptor binding affinity are summarized below.
Table 1: Comparative Inhibitory Potency (IC50) Against ADP-Induced Platelet Aggregation
| Drug | IC50 (nM) |
| This compound | 27 |
| Tirofiban | 55 |
| Eptifibatide | 238 |
Data sourced from a comparative analysis of glycoprotein IIb/IIIa antagonists on platelet aggregation in platelet-rich plasma stimulated with 20 µM ADP.
Table 2: Comparative Efficacy and Binding Characteristics
| Parameter | This compound | Tirofiban | Eptifibatide |
| Platelet Aggregation Inhibition | Dose-dependent inhibition observed. | >90% inhibition at recommended infusion regimens.[1] | Dose-dependent inhibition; >80% inhibition after initial administration.[2] |
| GPIIb/IIIa Receptor Binding Affinity (Kd) | 1-2 nM (high affinity) | 15 nM (high affinity) | 120 nM (lower affinity) |
| Receptor Dissociation Rate | Slow | Rapid | Rapid |
| Receptor Occupancy | High affinity for resting and activated platelets. | Maximum receptor occupancy of 56% in one study.[3] | Maximum receptor occupancy of 64% in one study.[3] |
Experimental Methodologies
The in vitro data cited in this guide were primarily generated using the light transmission aggregometry (LTA) technique. Below is a detailed, generalized protocol for this key experiment.
Light Transmission Aggregometry (LTA) Protocol
Objective: To measure the in vitro efficacy of GPIIb/IIIa antagonists in inhibiting platelet aggregation induced by an agonist.
1. Preparation of Platelet-Rich Plasma (PRP):
- Whole blood is drawn from healthy human donors via venipuncture into tubes containing an anticoagulant, typically 3.2% sodium citrate.
- The blood is then centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes to separate the platelet-rich plasma from red and white blood cells.
- The resulting PRP is carefully collected. A portion of the remaining blood is further centrifuged at a high speed (e.g., 2000 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.
2. Platelet Count Adjustment:
- The platelet count in the PRP is determined using a hematology analyzer. The count may be adjusted to a standardized value (e.g., 2.5 x 10^8 platelets/mL) by dilution with PPP, although this is not universally practiced.
3. Aggregometry Procedure:
- The LTA instrument is calibrated using PPP to set the 100% aggregation (maximum light transmission) baseline and PRP for the 0% aggregation (minimum light transmission) baseline.
- Aliquots of PRP are placed in cuvettes with a stir bar and incubated at 37°C.
- The GPIIb/IIIa inhibitor (this compound, Tirofiban, or Eptifibatide) is added to the PRP at various concentrations and incubated for a specified period (e.g., 10 minutes).
- Platelet aggregation is initiated by adding a platelet agonist, most commonly ADP at a final concentration of 10-20 µM.
- The change in light transmission through the PRP suspension is recorded over time as platelets aggregate. The maximum percentage of aggregation is determined.
4. Data Analysis:
- The percentage of platelet aggregation inhibition is calculated for each concentration of the inhibitor relative to a control sample without the inhibitor.
- Dose-response curves are generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
- The IC50 value, the concentration of the inhibitor that produces 50% inhibition of platelet aggregation, is calculated from the dose-response curve.
Visualizing the Mechanism of Action
To understand the context of these in vitro comparisons, it is crucial to visualize the underlying molecular pathways.
Caption: GPIIb/IIIa signaling pathway and the site of action for the antagonists.
Caption: Workflow for in vitro platelet aggregation assay using LTA.
References
A Comparative Guide: Roxifiban versus Clopidogrel for the Inhibition of Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Roxifiban and Clopidogrel, two antiplatelet agents with distinct mechanisms for inhibiting platelet aggregation. The information presented is supported by available experimental data to assist researchers and drug development professionals in understanding the pharmacological profiles of these compounds.
Introduction to this compound and Clopidogrel
This compound is an orally active, non-peptide antagonist of the glycoprotein (GP) IIb/IIIa receptor (also known as integrin αIIbβ3). The GP IIb/IIIa receptor represents the final common pathway for platelet aggregation, as it mediates the binding of fibrinogen and von Willebrand factor, leading to the cross-linking of platelets. By blocking this receptor, this compound can prevent platelet aggregation induced by a wide range of agonists.
Clopidogrel , a thienopyridine derivative, is a prodrug that, once metabolized to its active form, acts as an irreversible inhibitor of the P2Y12 adenosine diphosphate (ADP) receptor on the platelet surface. The P2Y12 receptor plays a crucial role in amplifying and sustaining platelet activation. By blocking this receptor, Clopidogrel specifically inhibits ADP-induced platelet aggregation.
Mechanism of Action and Signaling Pathways
The distinct mechanisms of action of this compound and Clopidogrel are visualized in the following signaling pathway diagrams.
This compound's Mechanism of Action:
Caption: this compound directly blocks the GP IIb/IIIa receptor, preventing fibrinogen binding.
Clopidogrel's Mechanism of Action:
Caption: Clopidogrel's active metabolite irreversibly inhibits the P2Y12 receptor.
Quantitative Comparison of Platelet Aggregation Inhibition
| Drug | Target | IC50 (ADP-induced Aggregation) | Agonist Concentration | Experimental System |
| This compound | GP IIb/IIIa Receptor | 27 nM[1] | 20 µM ADP[1] | Platelet-rich plasma[1] |
| Clopidogrel | P2Y12 Receptor | 1.9 µM (1900 nM)[2] | 6 µM ADP[2] | Washed platelets[2] |
Note: The IC50 values presented above were determined under different experimental conditions (platelet-rich plasma vs. washed platelets, and different ADP concentrations) and therefore should be interpreted with caution. A lower IC50 value generally indicates higher potency.
Summary of Clinical Trial Data
While no direct comparative trials exist, individual clinical studies provide insights into the efficacy of each drug.
This compound (ROCKET-I Platelet Substudy): In the ROCKET-I trial, this compound was administered as monotherapy or in combination with aspirin and compared to aspirin alone in patients with coronary artery disease.[3] The study demonstrated a consistent and significant decrease in both adenosine diphosphate (ADP)- and collagen-induced platelet aggregation in patients treated with this compound compared to those treated with aspirin alone.[3]
Clopidogrel (Various Trials): Numerous clinical trials have established the efficacy of Clopidogrel. In patients with acute coronary syndromes, Clopidogrel has been shown to attenuate platelet aggregation induced by both ADP and thrombin receptor agonist peptide (TRAP).
Experimental Protocols for Platelet Aggregation Assays
The following are detailed methodologies for key experiments used to assess the efficacy of antiplatelet agents like this compound and Clopidogrel.
Light Transmission Aggregometry (LTA)
LTA is a widely used method to measure platelet aggregation in platelet-rich plasma (PRP).
Experimental Workflow:
Caption: Workflow for Light Transmission Aggregometry (LTA).
Detailed Methodology:
-
Blood Collection: Whole blood is collected into tubes containing 3.2% sodium citrate as an anticoagulant.
-
PRP and PPP Preparation:
-
Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 200 g for 10 minutes).
-
The remaining blood is centrifuged at a high speed (e.g., 2000 g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference for 100% aggregation.
-
-
Assay Procedure:
-
A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer.
-
A baseline light transmittance is established.
-
A platelet agonist (e.g., ADP, collagen, arachidonic acid) is added to the PRP to induce aggregation.
-
As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through to a photocell.
-
The change in light transmittance is recorded over time and is proportional to the extent of platelet aggregation.
-
-
Data Analysis: The results are typically expressed as the maximum percentage of aggregation, with 0% being the baseline PRP and 100% being the PPP.
VerifyNow Assay
The VerifyNow system is a point-of-care, whole-blood, turbidimetric-based optical detection assay.
Principle: Fibrinogen-coated microparticles aggregate in whole blood in proportion to the number of unblocked platelet receptors. As platelets are activated by an agonist in the assay cartridge, they bind to and aggregate these microparticles, leading to an increase in light transmittance which is measured by the instrument.
Specific Cartridges:
-
VerifyNow P2Y12: Specifically measures the effect of P2Y12 inhibitors like Clopidogrel. It uses ADP as the agonist and prostaglandin E1 (PGE1) to reduce the contribution from P2Y1 receptors. Results are reported in P2Y12 Reaction Units (PRU).
-
VerifyNow IIb/IIIa: Measures the level of GP IIb/IIIa receptor blockade. It uses thrombin receptor-activating peptide (TRAP) as the agonist. Results are reported in Platelet Aggregation Units (PAU).
General Procedure:
-
Collect whole blood in a 3.2% sodium citrate tube.
-
Insert the appropriate assay cartridge into the VerifyNow instrument.
-
Place the blood collection tube into the designated port on the cartridge.
-
The instrument automatically performs the assay, and results are displayed within minutes.
Thromboelastography (TEG)
TEG is a viscoelastic method that provides a global assessment of hemostasis, from clot formation to fibrinolysis. Platelet mapping assays can be used to specifically assess the contribution of different pathways to clot strength.
Principle: A small sample of whole blood is placed in a cup that oscillates. A pin is suspended in the blood, and as the clot forms, it connects the cup and the pin. The strength of the clot is measured by the degree to which the pin's movement follows the cup's oscillation.
Platelet Mapping Assay:
-
The assay is run with different activators to determine the contribution of specific platelet pathways.
-
For example, an assay with ADP can be used to assess the degree of P2Y12 inhibition.
-
The maximum amplitude (MA) of the TEG tracing reflects the maximum clot strength. The difference in MA between a baseline assay and an assay with a specific agonist indicates the degree of platelet inhibition.
General Procedure:
-
Collect whole blood in a citrated or heparinized tube.
-
Add the blood sample to the TEG cup.
-
Add activators and/or inhibitors depending on the specific assay being performed.
-
The TEG analyzer monitors clot formation and lysis over time, generating a characteristic tracing and quantitative parameters.
Conclusion
This compound and Clopidogrel inhibit platelet aggregation through distinct and well-defined mechanisms. This compound acts as a direct antagonist of the final common pathway of platelet aggregation by blocking the GP IIb/IIIa receptor. In contrast, Clopidogrel is a prodrug whose active metabolite irreversibly inhibits the P2Y12 receptor, thereby blocking a key amplification loop in platelet activation.
While direct comparative clinical data on the percentage of platelet inhibition are lacking, in vitro data suggest that this compound is a more potent inhibitor of ADP-induced platelet aggregation than Clopidogrel, as evidenced by its significantly lower IC50 value. However, it is crucial to acknowledge that these values were obtained under different experimental conditions.
The choice of experimental assay to evaluate these agents is critical, as each provides different insights into the mechanism and extent of platelet inhibition. LTA remains a gold standard for detailed mechanistic studies, while point-of-care assays like VerifyNow and global hemostasis assessments like TEG offer more rapid and comprehensive evaluations in clinical and research settings. Further head-to-head studies are warranted to provide a definitive comparison of the antiplatelet efficacy of this compound and Clopidogrel.
References
- 1. Effects of this compound on platelet aggregation and major receptor expression in patients with coronary artery disease for the this compound Oral Compound Kinetics Evaluation Trial-I (ROCKET-I Platelet Substudy) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of this compound (DMP754), a novel oral platelet glycoprotein IIb/IIIa receptor inhibitor, in patients with stable coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative efficacy between the glycoprotein IIb/IIIa antagonists this compound and orbofiban in inhibiting platelet responses in flow models of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Roxifiban and Orbofiban in Preclinical Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical performance of two Glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitors, Roxifiban and Orbofiban, in various thrombosis models. The data presented is compiled from published head-to-head and individual investigational studies.
Executive Summary
This compound consistently demonstrates higher potency and a more favorable pharmacokinetic profile compared to Orbofiban in in vitro thrombosis models. Specifically, this compound exhibits a higher binding affinity for the GPIIb/IIIa receptor and a slower dissociation rate, leading to more sustained antiplatelet effects. While direct head-to-head in vivo comparative studies are limited, individual studies in canine models of thrombosis suggest both agents are effective in preventing thrombus formation.
Comparative Efficacy and Potency
The following tables summarize the key quantitative data from comparative in vitro studies of this compound and Orbofiban.
Table 1: Glycoprotein IIb/IIIa Receptor Binding Characteristics
| Parameter | This compound | Orbofiban | Reference |
| Binding Affinity (Kd) | Higher Affinity | Lower Affinity | [1] |
| Dissociation Rate | Slower | Faster | [1] |
Table 2: Inhibition of Platelet Aggregation (IC50 Values)
| Agonist | This compound (IC50) | Orbofiban (IC50) | Reference |
| ADP | Not explicitly stated in direct comparison | Not explicitly stated in direct comparison | |
| General (agonist not specified) | 0.030 to 0.05 µmol/L | Not available | [2] |
Table 3: Efficacy in In Vitro Flow Model of Thrombosis
| Parameter | This compound | Orbofiban | Reference |
| Concentration for Abrogation of Thrombi >20 platelets | 60 nM | Not effective even at 500 nM | [1] |
| Inhibition of Large Thrombi (≥150 platelets) | Effective at 60 nM | Effective at 500 nM | [1] |
| Inhibition of Monocytic THP-1 Cell Attachment (Pretreatment) | Effective at 100 nM | Not effective at 500 nM | [1] |
| Inhibition of Monocytic THP-1 Cell Attachment (in Perfusion Buffer) | Not tested | Effective at 500 nM | [1] |
Signaling Pathway of Glycoprotein IIb/IIIa Inhibitors
This compound and Orbofiban are both antagonists of the GPIIb/IIIa receptor, a key player in the final common pathway of platelet aggregation. The diagram below illustrates the signaling cascade leading to platelet aggregation and the point of intervention for these inhibitors.
Experimental Protocols
In Vitro Flow Model of Thrombosis
This model was utilized in a head-to-head comparison of this compound and Orbofiban to assess their anti-thrombotic efficacy under physiological flow conditions.[1]
Methodology:
-
Surface Preparation: Glass coverslips were coated with collagen I to mimic the subendothelial matrix exposed upon vascular injury.
-
Blood Perfusion: Heparinized whole blood was perfused over the collagen-coated surface in a parallel-plate flow chamber.
-
Shear Rate: A shear rate of 1,500/s was applied to simulate arterial blood flow.
-
Drug Incubation: this compound or Orbofiban at various concentrations were either pre-incubated with the blood or included in the perfusion buffer.
-
Data Acquisition: Platelet adhesion and thrombus formation were visualized using real-time video microscopy and subsequently quantified by image analysis.
In Vivo Canine Thrombosis Models
While no direct head-to-head in vivo studies were identified, both this compound and Orbofiban have been evaluated in canine models of arterial thrombosis.
1. Electrolytic Injury Model (used for this compound evaluation): [2]
-
Principle: A small electrical current is applied to the arterial wall, causing endothelial damage and inducing the formation of a platelet-rich thrombus.
-
Procedure: An electrode is placed on the exposed carotid artery of an anesthetized dog, and a 200-µA anodal current is applied. Blood flow is monitored to assess the extent of thrombotic occlusion.
-
Endpoint: Prevention of occlusive thrombus formation and maintenance of arterial blood flow.
2. Cyclic Flow Reduction (CFR) Model (used for this compound evaluation): [2]
-
Principle: Mechanical injury (clamping) combined with stenosis of a femoral artery leads to recurrent episodes of thrombus formation and dislodgement, resulting in cyclic changes in blood flow.
-
Procedure: The femoral artery of a dog is externally clamped multiple times, and a stenosis is created. Blood flow is monitored for the characteristic cyclic reductions.
-
Endpoint: Abolition of cyclic flow reductions.
Note on Orbofiban In Vivo Studies: Studies on Orbofiban also mention its efficacy in preventing thrombus formation in canine models of thrombosis, although detailed protocols from a direct comparative context are not available in the reviewed literature.
Conclusion
The available preclinical data, primarily from in vitro head-to-head studies, strongly suggests that this compound is a more potent inhibitor of platelet aggregation and thrombus formation than Orbofiban. This is attributed to its higher binding affinity and slower dissociation from the GPIIb/IIIa receptor. While both drugs have demonstrated antithrombotic efficacy in in vivo models, the lack of direct comparative studies makes it difficult to definitively conclude superior in vivo performance. Further head-to-head in vivo investigations would be necessary to fully elucidate the comparative therapeutic potential of these two agents.
References
Oral Glycoprotein IIb/IIIa Inhibitors: A Comparative Safety Profile Analysis
For Researchers, Scientists, and Drug Development Professionals
The advent of oral Glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitors was met with considerable optimism, promising a new frontier in the long-term management of thrombotic diseases. However, large-scale clinical trials revealed a paradoxical increase in adverse events, leading to the discontinuation of their development. This guide provides a cross-study comparison of the safety profiles of three major oral GPIIb/IIIa inhibitors—Orbofiban, Sibrafiban, and Xemilofiban—supported by data from pivotal clinical trials.
Comparative Safety Data of Oral GPIIb/IIIa Inhibitors
The following table summarizes the key safety outcomes from the major clinical trials for Orbofiban (OPUS-TIMI 16), Sibrafiban (SYMPHONY and 2nd SYMPHONY), and Xemilofiban (EXCITE). The data consistently highlight an increased risk of mortality and bleeding associated with these oral agents compared to placebo or standard therapy.
| Safety Outcome | Orbofiban (OPUS-TIMI 16)[1][2] | Sibrafiban (SYMPHONY & 2nd SYMPHONY)[3] | Xemilofiban (EXCITE) |
| Mortality | Increased vs. Placebo (5.1% & 4.5% vs. 3.7%)[1][2] | Increased vs. Aspirin[3] | No significant difference vs. Placebo |
| Major Bleeding | Increased vs. Placebo (3.7% & 4.5% vs. 2.0%)[1][2] | Increased vs. Aspirin (up to 5.7%)[3] | Infrequent, but dose-dependent increase |
| Thrombocytopenia | More common vs. Placebo (0.92% vs. 0.2%) | Infrequent, no difference vs. Aspirin | Infrequent |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the evaluation process of these inhibitors, the following diagrams illustrate the GPIIb/IIIa signaling pathway and a typical experimental workflow for assessing their safety.
References
- 1. Oral glycoprotein IIb/IIIa inhibition with orbofiban in patients with unstable coronary syndromes (OPUS-TIMI 16) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Roxifiban's Antithrombotic Potency Against Newer Antiplatelet Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antithrombotic potency of Roxifiban, a glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitor, with newer classes of antiplatelet agents, including the P2Y12 inhibitors prasugrel and ticagrelor, and the PAR-1 antagonist vorapaxar. The information presented is supported by available preclinical and clinical data to aid in research and drug development decision-making.
Executive Summary
This compound, an orally active prodrug of the GPIIb/IIIa antagonist XV459, potently inhibits the final common pathway of platelet aggregation.[1] Newer antiplatelet agents, such as the P2Y12 inhibitors prasugrel and ticagrelor, and the PAR-1 antagonist vorapaxar, target different pathways of platelet activation and have demonstrated significant efficacy in clinical settings. This guide benchmarks the antithrombotic potency of this compound against these newer agents, presenting available quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action and experimental workflows. While direct head-to-head trials are limited, this comparative analysis provides a valuable resource for understanding the relative potency and mechanistic differences of these antiplatelet agents.
Data Presentation: Comparative Antithrombotic Potency
The following table summarizes the in vitro potency of this compound and newer antiplatelet agents. It is important to note that the IC50 values are derived from different studies and experimental conditions, which may influence the results.
| Drug Class | Drug | Target | Agonist | IC50 | Source |
| GPIIb/IIIa Inhibitor | This compound | GPIIb/IIIa Receptor | ADP | 27 nM | [2] |
| P2Y12 Inhibitor | Prasugrel (active metabolite) | P2Y12 Receptor | ADP | Low-micromolar concentrations | [3] |
| P2Y12 Inhibitor | Ticagrelor | P2Y12 Receptor | ADP (washed platelets) | 5 nM | [1] |
| PAR-1 Antagonist | Vorapaxar | PAR-1 Receptor | Thrombin | 47 nM | [4] |
| PAR-1 Antagonist | Vorapaxar | PAR-1 Receptor | haTRAP | 25 nM | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of these antiplatelet agents are provided below.
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Methodology:
-
Blood Collection: Whole blood is drawn from subjects into tubes containing an anticoagulant, typically 3.2% sodium citrate.
-
PRP and PPP Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes) to pellet the red and white blood cells.[5] The supernatant PRP is carefully collected. Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to pellet the platelets.[5]
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted, typically to 2.5 x 10^8 platelets/mL, using PPP.
-
Assay Procedure:
-
A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer.
-
A baseline light transmission is established.
-
The antiplatelet agent (e.g., this compound, ticagrelor) or vehicle control is added to the PRP and incubated for a specified time.
-
A platelet agonist (e.g., ADP, collagen, TRAP) is added to induce aggregation.
-
The change in light transmission is recorded over time as platelets aggregate. The maximum aggregation is determined and compared between the treated and control samples.[6][7]
-
In Vitro Platelet Activation Assay (Flow Cytometry)
This method quantifies the expression of activation markers on the surface of platelets.
Methodology:
-
Blood Collection and Preparation: Whole blood is collected in an anticoagulant. The sample may be used as whole blood or PRP.
-
Incubation with Antiplatelet Agent: The blood or PRP is incubated with the test compound (e.g., this compound) or vehicle control.
-
Agonist Stimulation: A platelet agonist is added to stimulate the platelets.
-
Antibody Staining: The sample is incubated with fluorochrome-conjugated monoclonal antibodies specific for platelet activation markers (e.g., CD62P for P-selectin expression, PAC-1 for activated GPIIb/IIIa).[8][9]
-
Fixation and Analysis: The platelets are fixed with a reagent like paraformaldehyde. The sample is then analyzed using a flow cytometer to quantify the percentage of platelets expressing the activation markers.[8][9]
In Vivo Arterial Thrombosis Model (Canine Electrolytic Injury Model)
This preclinical model assesses the antithrombotic efficacy of a compound in a living organism.
Methodology:
-
Animal Preparation: A canine model is anesthetized and instrumented to monitor cardiovascular parameters. A segment of a carotid or coronary artery is surgically exposed.
-
Induction of Thrombosis: An electrolytic injury is induced by applying a low electrical current to the external surface of the artery via a stimulating electrode. This injury damages the endothelial lining, exposing thrombogenic surfaces and initiating thrombus formation.[10][11]
-
Drug Administration: The antiplatelet agent (e.g., this compound) is administered intravenously or orally before or after the induction of injury.[4]
-
Measurement of Thrombus Formation: Blood flow through the artery is monitored using a Doppler flow probe. The primary endpoint is often the time to vessel occlusion or the frequency of cyclic flow variations, which indicate intermittent thrombus formation and dislodgement. Thrombus weight can also be measured at the end of the experiment.
-
Efficacy Evaluation: The efficacy of the antiplatelet agent is determined by its ability to prevent or delay vessel occlusion, reduce the frequency of cyclic flow variations, or decrease the final thrombus weight compared to a control group.
Mandatory Visualization
Signaling Pathways in Platelet Activation
Caption: Platelet activation signaling pathways and targets of antiplatelet agents.
Experimental Workflow: In Vitro Platelet Aggregation
Caption: Workflow for in vitro platelet aggregation analysis using LTA.
Logical Relationship: Mechanism of Action of Antiplatelet Agents
Caption: Different mechanisms of action for the compared antiplatelet agents.
References
- 1. Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The active metabolite of prasugrel inhibits ADP-stimulated thrombo-inflammatory markers of platelet activation: Influence of other blood cells, calcium, and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 7. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 10. Animal models of venous thrombosis - Albadawi - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]
- 11. Electrolytic Inferior Vena Cava Model (EIM) of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Different Oral Fibrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of commonly prescribed oral fibrates, including fenofibrate, gemfibrozil, bezafibrate, and ciprofibrate. The information presented is intended to assist researchers and drug development professionals in understanding the distinct absorption, distribution, metabolism, and excretion characteristics of these lipid-lowering agents. All quantitative data is supported by experimental findings from published literature.
Comparative Pharmacokinetic Data
The pharmacokinetic parameters of oral fibrates are summarized in the table below, offering a clear comparison of their key characteristics. These parameters are crucial in determining dosing regimens, predicting potential drug interactions, and understanding the overall disposition of these drugs in the body.
| Pharmacokinetic Parameter | Fenofibrate | Gemfibrozil | Bezafibrate | Ciprofibrate |
| Time to Peak Plasma Concentration (Tmax) | 4-8 hours[1][2] | 1-2 hours[3] | 1-4 hours[4][5][6] | 1-4 hours[7][8][9] |
| Peak Plasma Concentration (Cmax) | 6-9.5 mg/L (single 300mg dose)[1] | Varies with dose | ~8 mg/L (single 200mg dose)[5][6] | 21-165 µg/ml[8] |
| Protein Binding | >99% (mainly to albumin)[1][10] | 99%[3] | 94-96%[4][5][6] | ~98%[8][9] |
| Metabolism | Rapidly hydrolyzed to active metabolite, fenofibric acid.[1][11] No significant CYP450 involvement.[11] | Hepatic metabolism into inactive metabolites.[3] | Metabolized to glucuronide conjugates and hydroxy-bezafibrate.[4] | Extensively metabolized in the liver.[7] |
| Elimination Half-life (t½) | ~20 hours (fenofibric acid)[2] | ~1.5 hours[3] | 1-2 hours[4][6] | 38-86 hours[8][9] |
| Primary Route of Excretion | Urine (as fenofibric acid and its glucuronide conjugate)[1][11] | Urine (70%) and feces (6%)[3] | Almost exclusively renal[4][5][6] | Mainly via urine[7][9] |
Mechanism of Action: The PPARα Signaling Pathway
Fibrates exert their lipid-lowering effects primarily through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism.[7][12][13] The activation of PPARα leads to a cascade of events that ultimately results in reduced triglyceride levels and increased high-density lipoprotein (HDL) cholesterol.
Caption: Fibrate activation of the PPARα signaling pathway.
Experimental Protocols
The determination of the pharmacokinetic parameters listed above involves a series of well-established experimental procedures. While specific details may vary between studies, the general methodologies are outlined below.
Study Design and Dosing
-
Subjects: Pharmacokinetic studies are typically conducted in healthy human volunteers to avoid the confounding effects of disease states.[14][15] In some cases, studies may be performed in specific patient populations, such as those with renal or hepatic impairment, to assess the impact of these conditions on drug disposition.[16]
-
Design: A common study design is a randomized, crossover trial where each subject receives both the test and reference formulations, or different fibrates, separated by a washout period.[14][15] This design minimizes inter-individual variability.
-
Dosing: A single oral dose of the fibrate is administered to the subjects, often after an overnight fast to standardize absorption conditions.[17][18] Some studies also investigate the effect of food on bioavailability by administering the drug with a standardized meal.[2][19]
Blood Sampling
-
Procedure: Serial blood samples are collected from a forearm vein at predefined time points before and after drug administration.[15][17] The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug.
-
Sample Processing: Blood samples are typically collected in tubes containing an anticoagulant (e.g., heparin).[17] Plasma is then separated by centrifugation and stored frozen until analysis.
Bioanalytical Method: Quantification of Fibrates in Plasma
-
Technique: The concentration of the fibrate and/or its active metabolite in plasma samples is determined using a validated bioanalytical method. The most common techniques are High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS/MS) detection.[20][21]
-
Method Validation: The analytical method is rigorously validated to ensure its accuracy, precision, selectivity, sensitivity, and stability, following regulatory guidelines.
-
Sample Preparation: Prior to analysis, plasma samples undergo a preparation process, such as protein precipitation or liquid-liquid extraction, to remove interfering substances and isolate the drug of interest.[21]
Pharmacokinetic Analysis
-
Data Analysis: The plasma concentration-time data for each subject is analyzed using non-compartmental methods to determine the key pharmacokinetic parameters.[15]
-
Parameters Calculated:
-
Cmax (Maximum Plasma Concentration): The highest observed concentration of the drug in the plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time, calculated from the plasma concentration-time curve.
-
t½ (Elimination Half-life): The time required for the plasma concentration of the drug to decrease by half.
-
The following diagram illustrates a typical experimental workflow for a pharmacokinetic study of an oral fibrate.
Caption: Experimental workflow for a fibrate pharmacokinetic study.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Gemfibrozil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. abbvie.ca [abbvie.ca]
- 5. medsafe.govt.nz [medsafe.govt.nz]
- 6. pi-pil-repository.sahpra.org.za [pi-pil-repository.sahpra.org.za]
- 7. What is the mechanism of Ciprofibrate? [synapse.patsnap.com]
- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 9. mims.com [mims.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Comparative pharmacokinetics and bioequivalence of 145-mg fenofibrate formulations in healthy Korean participants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Absence of a significant pharmacokinetic interaction between atorvastatin and fenofibrate: a randomized, crossover, study of a fixed-dose formulation in healthy Mexican subjects [frontiersin.org]
- 16. Pharmacokinetics and Safety of Fenofibrate in Participants with Mild Hepatic Impairment or with Advanced Fibrosis due to Metabolic‐Associated Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gemfibrozil Concentrations are Significantly Decreased in the Presence of Lopinavir/ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. khu.elsevierpure.com [khu.elsevierpure.com]
- 20. Confirmation of Statin and Fibrate Use from Small-Volume Archived Plasma Samples by High-Throughput LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Toward the establishment of a standardized pre-clinical porcine model to predict food effects – Case studies on fenofibrate and paracetamol - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Biomarkers for Assessing Roxifiban's Therapeutic Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Roxifiban, an oral glycoprotein (GP) IIb/IIIa antagonist, with other antiplatelet agents. It is designed to assist researchers and drug development professionals in validating and utilizing biomarkers to assess the therapeutic efficacy of this compound. The guide summarizes key performance data, details experimental protocols for biomarker assessment, and visualizes relevant biological pathways and workflows.
Executive Summary
This compound is a prodrug that is converted to its active form, XV459, which acts as a potent and selective inhibitor of the platelet GP IIb/IIIa receptor. This receptor plays a critical role in the final common pathway of platelet aggregation. By blocking the binding of fibrinogen to this receptor, this compound effectively inhibits platelet aggregation, a key process in thrombosis. This guide evaluates the therapeutic efficacy of this compound by comparing its effects on several key biomarkers against those of other antiplatelet agents, including other GP IIb/IIIa inhibitors and aspirin.
Data Presentation: Comparative Efficacy of this compound
The following tables summarize the quantitative data on the efficacy of this compound in comparison to other antiplatelet agents, based on key biomarkers.
Table 1: Inhibition of ADP-Induced Platelet Aggregation
| Drug | IC50 (nM) | Agonist | Notes |
| This compound | 27 | ADP (20 µM) | In platelet-rich plasma. |
| Orbofiban | 105 | ADP (20 µM) | In platelet-rich plasma. |
| This compound | 30 - 50 | Various | Blocks platelet aggregate formation regardless of the agonist. |
Table 2: Clinical Trial Data on Platelet Aggregation and P-Selectin Expression (ROCKET-I Substudy)
| Treatment Group | ADP-Induced Platelet Aggregation | Collagen-Induced Platelet Aggregation | P-Selectin Expression |
| This compound | Significantly decreased (P = 0.0001) | Significantly decreased (P = 0.002) | Early inhibition (P = 0.01), followed by a 2-fold activation starting at week 12 (P = 0.0001)[1] |
| Aspirin | Baseline | Baseline | Time-dependent decrease in P-selectin positive platelets (P = 0.02)[1] |
| This compound + Aspirin | Data not specified | Data not specified | Paradoxical late activation of GP IIb/IIIa expression was not observed, unlike with this compound monotherapy. |
Table 3: Effect of this compound on Bleeding Time and Fibrinogen Binding
| Biomarker | This compound Effect | Comparison |
| Bleeding Time | Dose-related increase observed at 1.25 mg and 1.5 mg doses.[2] | Compared to placebo. |
| Fibrinogen Binding | Reduced in a dose-dependent manner.[3] | Compared to pre-dose levels. |
| Microaggregate Formation | Reduced in a dose-dependent manner.[3] | Compared to pre-dose levels. |
Table 4: Incidence of Minor Bleeding in a Dose-Finding Study
| Treatment Group | Incidence of Minor Bleeding |
| This compound (all doses) | 26% (26 of 99 cases) |
| This compound (2 and 2.5 mg/day) | Significantly greater than placebo (p < 0.05)[4] |
| Placebo | 5% (1 of 21 cases)[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
ADP-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: To measure the ability of a drug to inhibit platelet aggregation in response to the agonist Adenosine Diphosphate (ADP).
Methodology:
-
Blood Collection: Whole blood is collected from subjects into tubes containing 3.2% sodium citrate as an anticoagulant.
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g) for 15 minutes to separate the platelet-rich plasma from red and white blood cells.
-
Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 10 minutes to obtain platelet-poor plasma, which is used as a reference (100% light transmission).
-
Assay Procedure:
-
A sample of PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C in an aggregometer.
-
The instrument is calibrated with PPP for 100% aggregation and PRP for 0% aggregation.
-
The test compound (e.g., this compound) or vehicle is added to the PRP and incubated for a specified time.
-
ADP solution is added to the cuvette to induce platelet aggregation. A typical final concentration is 20 µM.
-
Light transmission through the sample is continuously monitored. As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.
-
-
Data Analysis: The maximum percentage of aggregation is recorded. The IC50 value (the concentration of the drug that inhibits 50% of the maximal aggregation) is calculated from a dose-response curve.
Flow Cytometry for P-Selectin Expression
Objective: To quantify the expression of P-selectin on the surface of platelets as a marker of platelet activation.
Methodology:
-
Blood Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., sodium citrate).
-
Sample Preparation:
-
Aliquots of whole blood or PRP are incubated with the test compound (e.g., this compound) or vehicle.
-
Platelets are then stimulated with an agonist (e.g., ADP or thrombin receptor-activating peptide - TRAP).
-
-
Antibody Staining:
-
The samples are incubated with a fluorescently-labeled monoclonal antibody specific for P-selectin (CD62P) and another antibody to identify platelets (e.g., anti-CD41 or anti-CD61).
-
An isotype-matched control antibody is used to determine non-specific binding.
-
-
Fixation: The samples are fixed with a formaldehyde solution to stop the reaction and stabilize the cells.
-
Flow Cytometry Analysis:
-
The stained samples are analyzed on a flow cytometer.
-
Platelets are identified based on their forward and side scatter characteristics and positive staining for the platelet-specific marker.
-
The percentage of platelets positive for P-selectin is determined by gating on the platelet population and measuring the fluorescence of the anti-P-selectin antibody.
-
Mandatory Visualizations
Signaling Pathway of this compound's Action
Caption: Mechanism of action of this compound in inhibiting platelet aggregation.
Experimental Workflow for Biomarker Validation
Caption: Workflow for the validation of biomarkers to assess this compound's efficacy.
Logical Relationship of Key Biomarkers
Caption: Logical relationship between this compound administration and key biomarkers.
References
- 1. Effects of this compound on platelet aggregation and major receptor expression in patients with coronary artery disease for the this compound Oral Compound Kinetics Evaluation Trial-I (ROCKET-I Platelet Substudy) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, tolerability, pharmacokinetics, and time course of pharmacologic response of the active metabolite of this compound, XV459, a glycoprotein IIb/IIIa antagonist, following oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the glycoprotein IIb/IIIa antagonist this compound on P-selectin expression, fibrinogen binding, and microaggregate formation in a phase I dose-finding study: no evidence for platelet activation during treatment with a glycoprotein IIb/IIIa antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of this compound (DMP754), a novel oral platelet glycoprotein IIb/IIIa receptor inhibitor, in patients with stable coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for Potent Pharmaceutical Compounds: A Case Study with Roxifiban
Disclaimer: A specific Safety Data Sheet (SDS) for Roxifiban containing detailed handling and disposal procedures was not publicly available at the time of this writing. The following guidance is based on general best practices for handling potent pharmaceutical compounds and should be supplemented with a substance-specific risk assessment. Always consult with your institution's environmental health and safety (EHS) department for specific protocols.
This compound is identified as a platelet glycoprotein (GP) IIb/IIIa receptor inhibitor.[1] While clinical studies have evaluated its efficacy and safety in patients, detailed laboratory handling information is scarce.[2][3] Therefore, a conservative approach, treating it as a potent and potentially hazardous compound, is essential for researcher safety.
Personal Protective Equipment (PPE)
The selection and use of appropriate PPE is the final line of defense in the hierarchy of controls for minimizing exposure to hazardous chemicals. The following table summarizes the recommended PPE for handling potent pharmaceutical compounds like this compound, based on guidelines from the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).[4][5]
| PPE Category | Specification | Purpose |
| Hand Protection | Two pairs of chemotherapy-rated gloves (e.g., nitrile) | To prevent skin contact and absorption. The outer glove should be removed and disposed of in a sealed bag after each task or in case of contamination.[4] |
| Body Protection | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs | To protect the skin and personal clothing from contamination.[4] |
| Eye and Face Protection | Safety glasses with side shields or goggles | To protect against splashes of liquids or airborne particles. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) may be required based on a risk assessment, especially when handling powders or generating aerosols. | To prevent inhalation of the compound. |
Operational Plan: Handling Procedures
A systematic approach to handling potent compounds is critical to minimize the risk of exposure.
1. Engineering Controls:
-
Primary Engineering Control: All handling of powdered this compound or solutions should be conducted in a certified chemical fume hood, biological safety cabinet, or a containment ventilated enclosure (CVE) to minimize inhalation exposure.
-
Secondary Engineering Control: The laboratory should have restricted access, with clear signage indicating the presence of potent compounds.[4]
2. Procedural Guidance:
-
Pre-Handling:
-
Review the available safety information and establish a written standard operating procedure (SOP) for handling this compound.
-
Ensure all necessary PPE is available and personnel are trained in its proper use.
-
Prepare the work area by covering surfaces with disposable, absorbent bench paper.
-
-
During Handling:
-
Wear the appropriate PPE at all times.
-
Use dedicated equipment (e.g., spatulas, glassware) and label it clearly.
-
Handle the compound in a manner that minimizes the generation of dust or aerosols.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Carefully remove and dispose of PPE in designated hazardous waste containers.
-
Wash hands thoroughly with soap and water after removing gloves.[4]
-
3. Hygiene Measures:
-
Do not eat, drink, smoke, or apply cosmetics in the laboratory where potent compounds are handled.[4]
-
Avoid touching your face, eyes, or other exposed skin with gloved hands.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure. The following general guidelines are based on recommendations from the U.S. Food and Drug Administration (FDA).[6][7]
1. Waste Segregation:
-
All disposable items that have come into contact with this compound (e.g., gloves, gowns, bench paper, pipette tips) should be considered hazardous waste.
-
Place these materials in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
2. Unused Compound Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow your institution's hazardous waste disposal procedures. This typically involves collection by a licensed hazardous waste contractor.
-
If a take-back program is not available, the FDA recommends mixing the unused drug with an unpalatable substance like dirt or used coffee grounds, placing it in a sealed container, and then disposing of it in the household trash.[6][7] However, for a research laboratory setting, disposal as hazardous chemical waste is the more appropriate and recommended method.
3. Empty Container Disposal:
-
Empty stock containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
-
Deface or remove the label from the empty container before disposing of it in the regular trash or recycling, in accordance with institutional policies.[6]
Visualizing the Safety Workflow
The following diagram illustrates the logical workflow for assessing the need for and selecting the appropriate personal protective equipment when handling a potent pharmaceutical compound.
Caption: Workflow for PPE selection when handling potent compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The use of this compound (DMP754), a novel oral platelet glycoprotein IIb/IIIa receptor inhibitor, in patients with stable coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. osha.gov [osha.gov]
- 5. gerpac.eu [gerpac.eu]
- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 7. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
